molecular formula C10H13BO4 B1340252 (3-Formyl-5-propoxyphenyl)boronic acid CAS No. 871125-80-3

(3-Formyl-5-propoxyphenyl)boronic acid

Cat. No.: B1340252
CAS No.: 871125-80-3
M. Wt: 208.02 g/mol
InChI Key: MPQVVDQADAGQCM-UHFFFAOYSA-N
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Description

(3-Formyl-5-propoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BO4 and its molecular weight is 208.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-formyl-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13BO4/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h4-7,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQVVDQADAGQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584728
Record name (3-Formyl-5-propoxyphenyl)boronic acid
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Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-80-3
Record name B-(3-Formyl-5-propoxyphenyl)boronic acid
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Record name (3-Formyl-5-propoxyphenyl)boronic acid
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Record name 3-Formyl-5-propoxyphenylboronic acid
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Foundational & Exploratory

(3-Formyl-5-propoxyphenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-propoxyphenyl)boronic acid, with the CAS number 871125-80-3, is a multifunctional organic compound that holds significant potential in the fields of medicinal chemistry and materials science.[1] Its structure incorporates three key functional groups: a boronic acid moiety, a formyl (aldehyde) group, and a propoxy group on a phenyl ring. This unique combination makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including reductive amination and oxidation, while the propoxy group modulates the compound's lipophilicity and electronic properties.[1] This guide provides a comprehensive overview of the known chemical properties, a general synthetic approach, and the potential applications of this compound.

Core Chemical Properties

Currently, detailed experimental data for this compound is not extensively available in public literature. The following tables summarize the available computed data for the target compound and experimental data for structurally related analogs to provide a predictive overview of its physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyThis compound3-Formylphenylboronic acid (Analog)(3-Propoxyphenyl)boronic acid (Analog)
CAS Number 871125-80-3[1]87199-16-4[2]149557-18-6[3]
Molecular Formula C₁₀H₁₃BO₄[4]C₇H₇BO₃[2]C₉H₁₃BO₃[3]
Molecular Weight 208.02 g/mol 149.94 g/mol [2]180.01 g/mol [3]
Appearance Predicted: White to off-white solidOff-white powder[5]Not specified
Melting Point Not available109-113 °C[5]Not available
Boiling Point Not availableNot availableNot available
Solubility Predicted to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and chloroform.[6] Low solubility in water is expected, a common characteristic of arylboronic acids.[7]Soluble in most polar organic solvents.[8]Not specified
pKa Predicted to be in the range of 8-9, typical for arylboronic acids.[9]~8.86 (experimental for phenylboronic acid)[9]Not specified
Stability Stable under normal conditions. Sensitive to hydrolysis, especially in aqueous solutions. The pinacol ester form is generally more stable for storage.[6]Stable under normal conditions. May form anhydrides (boroxines) upon dehydration.[5]Stable under normal conditions.
Spectroscopic Data
SpectroscopyThis compound (Predicted/Computed)3-Formylphenylboronic acid (Analog - Experimental)
¹H NMR Predicted chemical shifts (ppm) in CDCl₃: Aromatic protons (δ 7.0-8.0), Aldehyde proton (δ ~10.0), Propoxy group protons (δ 4.0, 1.8, 1.0), Boronic acid protons (broad singlet, δ 5.0-8.0).¹H NMR spectra are publicly available and show characteristic peaks for the aromatic, aldehyde, and boronic acid protons.[10]
¹³C NMR Predicted chemical shifts (ppm): Aromatic carbons (δ 110-160), Aldehyde carbon (δ ~190), Propoxy group carbons (δ ~70, 22, 10). The carbon attached to boron may not be observed or may be broad.Spectra are available and show expected resonances.
IR (Infrared) Predicted characteristic peaks (cm⁻¹): O-H stretch (boronic acid, broad, ~3300), C-H stretch (aromatic and aliphatic, ~3100-2800), C=O stretch (aldehyde, ~1700), C=C stretch (aromatic, ~1600, 1450), B-O stretch (~1350).FT-IR spectra show characteristic peaks for the functional groups.[2]
Mass Spectrometry Monoisotopic Mass: 208.09068 Da.[4] Predicted Collision Cross Section ([M+H]⁺): 142.8 Ų.[4]Exact Mass: 150.0488242 Da.[2]
¹¹B NMR A single broad resonance is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar boronic acid.[11]δ ~28 ppm.[11]

Experimental Protocols

General Synthesis of this compound

Reaction Scheme:

Detailed Steps:

  • Protection of the Aldehyde:

    • 3-Bromo-5-propoxybenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion, yielding the corresponding 1,3-dioxolane protected compound.

  • Formation of the Organometallic Reagent:

    • Method A (Grignard Reagent): The protected aryl bromide is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF). Magnesium turnings are added, and the reaction is initiated (e.g., with a small crystal of iodine or by gentle heating). The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent.

    • Method B (Organolithium Reagent): The protected aryl bromide is dissolved in an anhydrous ether solvent like THF or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An alkyllithium reagent, such as n-butyllithium, is added dropwise, and the mixture is stirred to allow for lithium-halogen exchange.

  • Borylation:

    • The freshly prepared organometallic reagent is cooled to -78 °C. A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours or overnight.

  • Hydrolysis and Deprotection:

    • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the borate ester to the boronic acid and simultaneously removes the acetal protecting group. The mixture is stirred vigorously for a few hours to ensure complete deprotection.

  • Work-up and Purification:

    • The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Visualizations

Synthetic Utility and Potential Reactions

The following diagram illustrates the key chemical transformations and potential applications of this compound, highlighting its versatility as a synthetic intermediate.

Synthetic_Utility cluster_boronic_acid Boronic Acid Reactions cluster_aldehyde Aldehyde Reactions cluster_applications Potential Applications main This compound suzuki Suzuki-Miyaura Coupling main->suzuki Ar-X, Pd catalyst chan_lam Chan-Lam Coupling main->chan_lam N-H/O-H, Cu catalyst esterification Boronate Ester Formation main->esterification Diols reductive_amination Reductive Amination main->reductive_amination Amine, Reducing Agent oxidation Oxidation to Carboxylic Acid main->oxidation Oxidizing Agent wittig Wittig Reaction main->wittig Phosphonium Ylide materials Covalent Organic Frameworks (COFs) main->materials Self-assembly drug_discovery Drug Discovery Scaffolds suzuki->drug_discovery chan_lam->drug_discovery sensors Chemical Sensors esterification->sensors reductive_amination->drug_discovery oxidation->drug_discovery wittig->drug_discovery

Caption: Synthetic pathways and applications of this compound.

This technical guide provides a summary of the currently available information on this compound. As a promising building block, further research into its experimental properties and applications is warranted to fully unlock its potential in drug discovery and materials science.

References

(3-Formyl-5-propoxyphenyl)boronic acid: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 871125-80-3

(3-Formyl-5-propoxyphenyl)boronic acid is a specialized organic compound that has garnered significant interest among researchers and scientists in the field of drug development. Its unique trifunctional structure, featuring a boronic acid group, a formyl group, and a propoxy ether linkage on a phenyl ring, makes it a highly versatile building block for the synthesis of complex organic molecules and diverse chemical libraries. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on experimental protocols and its role in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in research and synthesis. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 871125-80-3[1]
Molecular Formula C₁₀H₁₃BO₄[2]
Molecular Weight 208.02 g/mol [1]
Appearance Solid[1]
Purity ≥95%
SMILES O=Cc1cc(B(O)O)cc(OCCC)c1
InChI InChI=1S/C10H13BO4/c1-2-6-15-10-7-8(4-5-14)3-9(12-13)11-10/h3-5,7,11,13-14H,2,6H2,1H3

Synthetic Methodologies

While specific, detailed peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing similarly substituted phenylboronic acids.[1] A general and plausible synthetic route is outlined below. The synthesis typically starts from a readily available substituted bromophenol. The hydroxyl group is first protected, followed by the introduction of the propoxy and formyl groups. The final key step is the conversion of the bromo-substituent to the boronic acid moiety.

G A 3-Bromo-5-hydroxyphenol B Protection of hydroxyl group A->B e.g., Ac₂O, Pyridine C Propoxylation B->C 1-Bromopropane, K₂CO₃ D Formylation C->D e.g., Vilsmeier-Haack reaction E Borylation D->E 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ F This compound E->F

Caption: Plausible synthetic workflow for this compound.

Key Applications in Drug Discovery

The strategic placement of three distinct functional groups on the phenyl ring of this compound makes it a valuable tool in medicinal chemistry. These groups can be selectively manipulated to generate a wide array of derivatives for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many drug candidates. The presence of the formyl and propoxy groups is well-tolerated in these reactions, allowing for the creation of complex scaffolds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add a base (e.g., Na₂CO₃, 2.0 eq.).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

G cluster_0 Catalytic Cycle cluster_1 Reactants A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H This compound (Ar'B(OH)₂) I Aryl Halide (Ar-X) G A This compound C Imine/Iminium Ion Intermediate A->C B Primary or Secondary Amine B->C E Amine Product C->E D Reducing Agent D->E

References

An In-depth Technical Guide to (3-Formyl-5-propoxyphenyl)boronic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(3-Formyl-5-propoxyphenyl)boronic acid is an organic compound with significant potential in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a derivative of phenylboronic acid featuring both a formyl (aldehyde) and a propoxy functional group on the phenyl ring. The presence of these groups, in conjunction with the boronic acid moiety, imparts unique chemical reactivity and potential for biological interactions.

The molecular structure is confirmed by its chemical formula, C10H13BO4, and its structural identifiers, such as the SMILES string B(C1=CC(=CC(=C1)OCCC)C=O)(O)O and InChIKey MPQVVDQADAGQCM-UHFFFAOYSA-N.[1]

Physicochemical Data
PropertyThis compound3-Formylphenylboronic acid(3-Propoxyphenyl)boronic acid(3,5-Diformylphenyl)boronic acid
CAS Number 871125-80-387199-16-4149557-18-6480424-62-2
Molecular Formula C10H13BO4C7H7BO3C9H13BO3C8H7BO4
Molecular Weight 208.02 g/mol 149.94 g/mol 180.01 g/mol 177.95 g/mol
Monoisotopic Mass 208.09068 Da[1]150.0488242 Da180.0957744 Da[2]Not Available
Melting Point Not Available109-113 °CNot Available255-259 °C (dec.)[3]

Experimental Protocols

General Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[4] While a specific protocol for this compound is not detailed in the available literature, a general procedure is outlined below.

Materials:

  • Appropriately substituted aryl halide (e.g., 3-bromo-5-propoxybenzaldehyde)

  • Magnesium turnings or n-Butyllithium

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Trialkyl borate (e.g., trimethyl borate)

  • Aqueous acid (e.g., HCl, H2SO4)

Procedure:

  • Formation of the Organometallic Reagent: The aryl halide is reacted with either magnesium turnings to form a Grignard reagent or with n-butyllithium to form an organolithium compound in an anhydrous solvent under an inert atmosphere.

  • Reaction with Trialkyl Borate: The solution of the organometallic reagent is cooled to a low temperature (typically -78 °C) and the trialkyl borate is added dropwise.

  • Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched by the addition of an aqueous acid.

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude boronic acid is then purified, typically by recrystallization or chromatography.

A patent for the production of formylphenylboronic acids describes a process involving the reaction of a protected chlorobenzaldehyde with lithium, followed by reaction with a boron compound.[5]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3, K3PO4)

  • Solvent (e.g., toluene, THF, DMF, often with water)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide/triflate, this compound, palladium catalyst, and base.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development and Research

Phenylboronic acids and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The boronic acid moiety can form reversible covalent bonds with diols, a feature present in many biological molecules, including sugars and some amino acid side chains.

Interaction with Cancer Cells

Phenylboronic acid derivatives have been shown to exhibit anti-cancer properties through various mechanisms. One prominent mechanism involves the interaction with sialic acids, which are often overexpressed on the surface of cancer cells.[6] This interaction can be pH-dependent, with stronger binding in the acidic tumor microenvironment.[6]

Furthermore, some studies have indicated that phenylboronic acids can inhibit key signaling pathways involved in cancer cell migration and proliferation. For instance, they have been shown to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets in metastatic prostate cancer cells.[7]

The formyl group on this compound provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecules or for conjugation to drug delivery systems. The propoxy group can influence the lipophilicity and pharmacokinetic properties of the molecule.

Visualizations

General Synthetic Workflow for Arylboronic Acids```dot

G ArylHalide Aryl Halide Organometallic Organometallic Reagent ArylHalide->Organometallic Mg or n-BuLi Intermediate Boronate Ester Intermediate Organometallic->Intermediate + Borate Ester BorateEster Trialkyl Borate BoronicAcid Arylboronic Acid Intermediate->BoronicAcid Acidic Hydrolysis Purification Purification BoronicAcid->Purification FinalProduct Pure Arylboronic Acid Purification->FinalProduct

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conceptual Signaling Pathway Interaction```dot

G PBA_derivative This compound SialicAcid SialicAcid PBA_derivative->SialicAcid Binds to diols RhoGTPases RhoGTPases PBA_derivative->RhoGTPases Inhibits activity

References

Synthesis Pathway for (3-Formyl-5-propoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of (3-Formyl-5-propoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The presence of a boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, while the aldehyde group offers a site for further derivatization, making it a versatile intermediate for creating complex molecules.

The recommended synthetic strategy is a modern and efficient two-step process commencing from the commercially available precursor, 3-bromo-5-propoxybenzaldehyde. The core transformation is a palladium-catalyzed Miyaura borylation to form the stable pinacol boronate ester, followed by hydrolysis to yield the target boronic acid. This pathway is selected for its high functional group tolerance, operational simplicity, and good to excellent yields, avoiding the need for protecting the aldehyde group.

Overall Synthesis Scheme

The synthesis proceeds in two key steps:

  • Miyaura Borylation: 3-bromo-5-propoxybenzaldehyde is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a mild base to form the corresponding boronic acid pinacol ester.

  • Hydrolysis: The resulting pinacol ester is hydrolyzed under acidic conditions to afford the final product, this compound.

Data Presentation: Miyaura Borylation

The following table summarizes typical quantitative data for the Miyaura borylation step, based on established literature procedures for analogous aryl bromides.[1][2][3]

ParameterValueNotes
Reactants
3-bromo-5-propoxybenzaldehyde1.0 equivLimiting reagent
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5 equivSlight excess is used to ensure complete consumption of the aryl bromide.
Catalyst System
Pd(dppf)Cl₂·CH₂Cl₂2 - 5 mol %[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane.[2]
Base
Potassium Acetate (KOAc)3.0 equivA mild base sufficient to facilitate the catalytic cycle without promoting side reactions.[1]
Solvent & Conditions
Solvent1,4-Dioxane or DMSOAnhydrous, polar aprotic solvent.
Temperature80 - 100 °CSufficient to drive the reaction to completion.
Reaction Time4 - 12 hoursMonitored by TLC or GC-MS.
Outcome
Expected Yield75 - 90%Isolated yield of 2-(3-formyl-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All glassware should be oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Synthesis of 2-(3-formyl-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

  • 3-bromo-5-propoxybenzaldehyde

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-propoxybenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3 mol %).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the starting aryl bromide.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(3-formyl-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

Step 2: Hydrolysis to this compound

Materials:

  • 2-(3-formyl-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the boronic acid pinacol ester from Step 1 (1.0 equiv) in a mixture of THF and 1 M HCl (e.g., a 4:1 v/v mixture).

  • Stir the biphasic solution vigorously at room temperature. The hydrolysis progress can be monitored by TLC. This step is typically complete within 2-4 hours.[4][5]

  • Once hydrolysis is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to yield the final product as a solid.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying catalytic mechanism for the core synthesis step.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification (Step 1) cluster_hydrolysis Hydrolysis (Step 2) A Charge Schlenk flask with: - 3-Bromo-5-propoxybenzaldehyde - B₂pin₂ - KOAc - Pd(dppf)Cl₂·CH₂Cl₂ B Evacuate & Backfill with Inert Gas (3x) A->B C Add Anhydrous 1,4-Dioxane B->C D Heat to 90 °C with Vigorous Stirring C->D E Monitor by TLC/GC-MS (4-12 hours) D->E F Cool to RT & Dilute with Ethyl Acetate E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I J Isolate Pinacol Ester I->J K Dissolve Ester in THF / 1M HCl J->K L Stir at RT (2-4 hours) K->L M Aqueous Workup (EtOAc Extraction) L->M N Dry, Concentrate & Recrystallize M->N O Final Product: This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

G Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(Br) Pd0->PdII_A  Oxidative  Addition OxAdd Oxidative Addition PdII_B Ar-Pd(II)L₂(Bpin) PdII_A->PdII_B  Transmetalation lab1 Br⁻, KOAc Transmetal Transmetalation PdII_B->Pd0  Reductive  Elimination ArBpin Ar-Bpin (Product Ester) PdII_B->ArBpin lab2 KOAc-Bpin RedElim Reductive Elimination ArBr Ar-Br (3-Bromo-5-propoxy- benzaldehyde) ArBr->PdII_A B2pin2 B₂pin₂ KOAc_Bpin KOAc-Bpin Complex B2pin2->KOAc_Bpin KOAc KOAc KOAc->KOAc_Bpin KOAc_Bpin->PdII_B

Caption: Catalytic cycle for the Miyaura borylation of an aryl bromide.

References

Spectroscopic and Synthetic Profile of (3-Formyl-5-propoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, specific experimental spectroscopic data for (3-Formyl-5-propoxyphenyl)boronic acid is not extensively available in public literature. This guide provides a predictive analysis based on the known spectral properties of structurally related compounds, including 3-formylphenylboronic acid and other substituted arylboronic acids. The information herein is intended as a reference for researchers involved in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The spectral characteristics of this compound are predicted based on the electronic and structural effects of the formyl, propoxy, and boronic acid functional groups on the phenyl ring. The formyl and boronic acid groups are electron-withdrawing and meta-directing, while the propoxy group is an electron-donating, ortho-para director.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). Spectra are referenced to a standard solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted δ (ppm)MultiplicityNotes
-CHO~9.9 - 10.1Singlet (s)The aldehyde proton is characteristically found at a very low field.
Aromatic H~7.8 - 8.0Multiplet (m)Aromatic protons in close proximity to the electron-withdrawing formyl and boronic acid groups will be deshielded.
Aromatic H~7.5 - 7.7Multiplet (m)Aromatic protons influenced by the propoxy group will be at a relatively higher field.
-B(OH)₂~8.0 - 8.5Broad Singlet (br s)The acidic protons of the boronic acid are often broad and may exchange with residual water in the solvent.
-OCH₂CH₂CH₃~3.9 - 4.1Triplet (t)Protons on the carbon adjacent to the oxygen atom.
-OCH₂CH₂CH₃~1.7 - 1.9SextetProtons on the central methylene group of the propyl chain.
-OCH₂CH₂CH₃~0.9 - 1.1Triplet (t)Protons of the terminal methyl group.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted δ (ppm)Notes
-CHO (Carbonyl)~190 - 195The carbonyl carbon of the aldehyde is significantly deshielded.
C-O (Aromatic)~158 - 162The aromatic carbon attached to the propoxy group.
C-B(OH)₂ (Aromatic)~130 - 135The signal for the carbon attached to the boron atom can be broad or unobserved due to the quadrupolar relaxation of the boron nucleus.
C-CHO (Aromatic)~135 - 140The aromatic carbon attached to the formyl group.
Aromatic CH~115 - 130The chemical shifts of the other aromatic carbons will vary based on their substitution pattern.
-OCH₂CH₂CH₃~69 - 72Carbon of the methylene group attached to the oxygen.
-OCH₂CH₂CH₃~22 - 25Carbon of the central methylene group.
-OCH₂CH₂CH₃~10 - 12Carbon of the terminal methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups within a molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Boronic Acid)3200 - 3500Strong, BroadCharacteristic of hydrogen-bonded dimers.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehyde)2720 - 2780 and 2820 - 2880Medium to WeakA pair of peaks that are highly characteristic of an aldehyde C-H bond.
C=O Stretch (Aldehyde)1690 - 1710Strong, SharpConjugation with the aromatic ring lowers the frequency.
C=C Stretch (Aromatic)1580 - 1610Medium to Strong
B-O Stretch (Boronic Acid)1330 - 1380Strong
C-O Stretch (Ether)1200 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

Ion TypePredicted m/zNotes
[M+H]⁺~209The exact mass will exhibit a characteristic isotopic pattern due to the presence of ¹⁰B and ¹¹B isotopes.
[M]⁺~208Molecular ion.
[M-H₂O]⁺~190Loss of a water molecule is a common fragmentation pathway for boronic acids.
[M-C₃H₇O]⁺~149Loss of the propoxy group.
[M-B(OH)₂]⁺~163Loss of the boronic acid moiety.

Experimental Protocols

The following protocols are representative of the synthesis and characterization of substituted arylboronic acids and can be adapted for this compound.

Synthesis of Substituted Arylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2]

Materials:

  • Substituted aryl halide (e.g., 3-bromo-5-propoxybenzaldehyde)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of the substituted aryl halide (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of magnesium turnings (1.1 equivalents) in anhydrous THF.

  • The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

  • After the Grignard reagent formation is complete, the reaction mixture is cooled to -78 °C.

  • Triisopropyl borate (1.5 equivalents) is added dropwise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of the purified compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • The IR spectrum of the solid sample is obtained using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is analyzed using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass and confirm the molecular formula.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of arylboronic acids.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Substituted Aryl Halide grignard Grignard Reagent Formation start->grignard Mg, THF boration Reaction with Trialkyl Borate grignard->boration B(OR)₃, -78°C hydrolysis Acidic Hydrolysis boration->hydrolysis HCl (aq) crude_product Crude Arylboronic Acid hydrolysis->crude_product purification Recrystallization or Column Chromatography crude_product->purification pure_product Pure Arylboronic Acid purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Generalized workflow for the synthesis and characterization of arylboronic acids.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry of (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry characteristics of (3-Formyl-5-propoxyphenyl)boronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or interested in the analytical characterization of this compound. This document outlines the structural properties, provides predicted and expected analytical data, and details the experimental protocols for acquiring such data.

Compound Overview

This compound is an aromatic organic compound containing a phenyl ring substituted with a formyl group, a propoxy group, and a boronic acid moiety. This trifunctional substitution pattern makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the formyl group offers a reactive site for further chemical modifications, while the propoxy group influences the molecule's solubility and electronic properties. The boronic acid group is key to its utility in cross-coupling chemistry and can also interact with diols, a property leveraged in sensor applications.

Chemical Structure:

this compound structure

Figure 1. Chemical Structure of this compound.

Physicochemical and Mass Spectrometry Data

The accurate mass and fragmentation pattern of a molecule are critical for its identification and characterization. High-resolution mass spectrometry (HRMS) is the primary technique used to determine the elemental composition of a compound. The predicted mass spectrometry data for this compound is summarized in the table below.[1]

PropertyValue
Molecular Formula C₁₀H₁₃BO₄
Molecular Weight 208.02 g/mol
Monoisotopic Mass 208.09068 Da

Table 1: Physicochemical Properties of this compound. [2]

High-resolution mass spectrometry (HRMS) data provides the most accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. The predicted adducts in electrospray ionization (ESI) mass spectrometry are presented in Table 2.

Adduct IonPredicted m/z
[M+H]⁺ 209.09796
[M+Na]⁺ 231.07990
[M+K]⁺ 247.05384
[M+NH₄]⁺ 226.12450
[M-H]⁻ 207.08340
[M+HCOO]⁻ 253.08888
[M+CH₃COO]⁻ 267.10453

Table 2: Predicted m/z Values for this compound Adducts in HRMS. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are the most informative experiments. While experimental spectra for this specific molecule are not publicly available, expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as 3-formylphenylboronic acid and other substituted phenylboronic acids.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm) in a suitable solvent like DMSO-d₆ are as follows:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.9 - 10.1Singlet1H
Aromatic (Ar-H)7.5 - 8.0Multiplet3H
Boronic acid (-B(OH)₂)8.0 - 8.5 (broad)Singlet2H
Methylene (-OCH₂-)3.9 - 4.1Triplet2H
Methylene (-CH₂CH₃)1.6 - 1.8Sextet2H
Methyl (-CH₃)0.9 - 1.1Triplet3H

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are detailed below:

Carbon AssignmentExpected Chemical Shift (ppm)
Aldehyde (-CHO)190 - 193
Aromatic (C-O)158 - 162
Aromatic (C-CHO)135 - 138
Aromatic (C-B)130 - 135 (broad)
Aromatic (C-H)115 - 130
Methylene (-OCH₂-)68 - 72
Methylene (-CH₂CH₃)21 - 25
Methyl (-CH₃)9 - 12

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boronic acids. The chemical shift and signal width are sensitive to the coordination state of the boron atom. A single, broad signal is expected for the trigonal planar (sp²) boronic acid.

Boron AssignmentExpected Chemical Shift (ppm)
-B(OH)₂28 - 32

Table 5: Predicted ¹¹B NMR Chemical Shift for this compound.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR and mass spectrometry data for this compound.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • The mobile phase should consist of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to enhance ionization.

Instrumental Parameters:

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: Full scan.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the sample and exchange with the acidic B(OH)₂ protons.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

¹¹B NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 128-1024.

  • Relaxation Delay: 0.5-1 second.

  • Spectral Width: -100 to 100 ppm.

  • Note: A quartz NMR tube is recommended to avoid background signals from borosilicate glass.

Visualizations

The following diagrams illustrate the analytical workflow and a key interaction of boronic acids.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Dissolution->NMR MS Mass Spectrometry (HRMS) Dissolution->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data MS_Data Mass Spectral Analysis MS->MS_Data Structure_Confirmation Structure Confirmation and Characterization NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation boronic_acid_diol_interaction BoronicAcid This compound (Trigonal Planar) Diol Diol (e.g., glucose) BoronateEster Boronate Ester (Tetrahedral) BoronicAcid->BoronateEster + Diol Water 2 H₂O

References

Navigating the Stability Landscape of (3-Formyl-5-propoxyphenyl)boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Formyl-5-propoxyphenyl)boronic acid, a bespoke building block in medicinal chemistry and materials science, presents unique stability challenges inherent to the arylboronic acid class. A thorough understanding of its physical and chemical stability is paramount for successful drug development, ensuring efficacy, safety, and a viable shelf-life. This guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways, recommended analytical methodologies, and experimental protocols for its assessment.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

PropertyAnticipated CharacteristicRationale/Notes
Appearance White to off-white solidTypical for arylboronic acids.[1]
Solubility Sparingly soluble in cold water, more soluble in hot water and organic solvents (e.g., ethanol, methanol, THF).The presence of the polar boronic acid and formyl groups enhances solubility in polar solvents. The propoxy group adds some lipophilicity.
pKa Estimated to be in the range of 8-10.Arylboronic acids are weak Lewis acids.[2] The electron-withdrawing nature of the formyl group may slightly decrease the pKa compared to unsubstituted phenylboronic acid.

Chemical Stability and Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways, which must be carefully considered during synthesis, purification, formulation, and storage. The principal degradation routes are protodeboronation and oxidation. The presence of a formyl group on the phenyl ring of the target molecule can influence its susceptibility to these pathways.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (3-propoxybenzaldehyde) and boric acid.[3] This process is often the most significant degradation pathway for arylboronic acids.

Factors Influencing Protodeboronation:

  • pH: The rate of protodeboronation is highly pH-dependent. It is generally slowest around pH 5 and increases in both acidic and basic conditions.[4]

  • Water Content: As a hydrolytic process, the presence of water is essential for protodeboronation.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Catalysts: Certain metal ions can catalyze protodeboronation.[4]

The electron-withdrawing formyl group in the meta position of this compound may influence the rate of protodeboronation.

Oxidation

Arylboronic acids can undergo oxidation to form the corresponding phenol.[5][6] This can be mediated by various oxidizing agents, including atmospheric oxygen, peroxides, and certain metal ions.[5][6] For this compound, this would result in the formation of 3-formyl-5-propoxyphenol.

Factors Influencing Oxidation:

  • Presence of Oxidants: Exposure to air, peroxides (which can form in certain solvents like THF), or other oxidizing agents will promote this degradation.

  • Light: Photolytic conditions can sometimes initiate oxidative degradation.

  • Metal Ions: Transition metals can act as catalysts for oxidation.

Trimerization (Dehydration)

Arylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[7] While this is a reversible process, the formation of boroxines can complicate analysis and affect solubility.[8]

Factors Influencing Trimerization:

  • Water Content: This is an equilibrium process; lower water content favors boroxine formation.

  • Solid State vs. Solution: Trimerization is more prevalent in the solid state or in non-aqueous solutions.

Below is a diagram illustrating the potential degradation pathways of this compound.

G cluster_main This compound cluster_degradation Degradation Products A This compound B 3-Propoxybenzaldehyde (from Protodeboronation) A->B Protodeboronation (H₂O, pH extremes, heat) C 3-Formyl-5-propoxyphenol (from Oxidation) A->C Oxidation ([O], light, metal ions) D Boroxine Trimer (from Dehydration) A->D Dehydration (low H₂O) D->A Hydration G cluster_start Initial Characterization cluster_stress Forced Degradation Studies cluster_analysis Analytical Methods cluster_solid Solid-State Stability cluster_formal Formal Stability Studies (ICH Q1A) start Pure this compound A Acid/Base Hydrolysis start->A Stress Conditions B Oxidative Stress (e.g., H₂O₂) start->B Stress Conditions C Thermal Stress start->C Stress Conditions D Photolytic Stress start->D Stress Conditions F NMR Spectroscopy (¹H, ¹¹B, ¹³C) start->F Structural Confirmation H Hygroscopicity (DVS) start->H Characterize Solid Form I Polymorphism (DSC, XRPD) start->I Characterize Solid Form J Long-Term and Accelerated Stability Testing start->J Assess Shelf-life E Stability-Indicating HPLC/UPLC-UV/MS A->E Quantify Degradation B->E Quantify Degradation C->E Quantify Degradation D->E Quantify Degradation G LC-MS for Degradant Identification E->G Identify Degradants

References

An In-depth Technical Guide on the Solubility of (3-Formyl-5-propoxyphenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Formyl-5-propoxyphenyl)boronic acid. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document extrapolates expected solubility trends based on the known behavior of structurally similar arylboronic acids, such as phenylboronic acid and isobutoxyphenylboronic acid.[1][2] Detailed experimental protocols for determining both thermodynamic and kinetic solubility are provided to enable researchers to generate precise data for their specific applications. Furthermore, this guide includes key experimental and reaction pathway visualizations relevant to the application of this compound to provide a broader context for its utility in synthetic chemistry.

Introduction to this compound

This compound is a substituted arylboronic acid of significant interest in organic synthesis. Its structure incorporates three key functional groups: a boronic acid moiety, a phenyl ring, and an aldehyde (formyl) group, along with a propoxy substituent. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The aldehyde and propoxy groups modulate the molecule's electronic properties, polarity, and steric profile, which in turn influence its reactivity and physical properties, including solubility. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction optimization, purification processes, and formulation development.

Expected Solubility Profile

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by solvent and temperature and may complicate solubility measurements.[2]

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale / Notes
EthersTetrahydrofuran (THF), Dioxane, Diethyl EtherHighEthers are effective solvents for arylboronic acids, likely due to Lewis acid-base interactions.[3]
KetonesAcetone, 3-PentanoneHighKetones are polar aprotic solvents that show good solvating power for phenylboronic acid.[2][3]
ChlorinatedChloroform, Dichloromethane (DCM)ModeratePhenylboronic acid exhibits moderate solubility in chloroform.[3]
AlcoholsMethanol, EthanolModerate to HighAlcohols are polar protic solvents and can engage in hydrogen bonding, though esterification is a potential side reaction.
Aromatic HydrocarbonsToluene, BenzeneLow to ModerateGenerally lower solubility than in polar aprotic solvents. Often used in Suzuki-Miyaura reactions.
Aliphatic HydrocarbonsHexanes, MethylcyclohexaneVery LowArylboronic acids show very low solubility in nonpolar hydrocarbon solvents.[2][3]
Polar AproticDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese highly polar solvents are generally effective at dissolving a wide range of organic compounds.

This table is predictive and based on the behavior of analogous compounds. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following established experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for an extended period (typically 24 to 48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. This is often done using a filtered syringe. Dilute the collected aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

This synthetic method involves measuring the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[2]

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Heating and Observation: Begin stirring the mixture and slowly increase the temperature of the vessel at a controlled rate (e.g., 0.2–0.5 K/min).

  • Clarity Point Detection: Continuously monitor the mixture. The temperature at which the last solid particles disappear, resulting in a perfectly clear solution, is recorded as the solubility temperature for that specific composition. This "clearing point" can be detected visually or by using a light-scattering (turbidity) probe for higher accuracy.[1][2]

  • Data Collection: Repeat the procedure for several different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

Visualization of Key Workflows

The following diagrams illustrate logical and experimental workflows relevant to the study and application of this compound.

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis prep Prepare Solid-Liquid Mixture (Known Composition) heat Heat Mixture at Controlled Rate prep->heat monitor Monitor Turbidity (Visually or with Probe) heat->monitor record Record Temperature at 'Clearing Point' monitor->record repeat_exp Repeat for Multiple Compositions record->repeat_exp plot Plot Solubility Curve (Temp vs. Composition) record->plot repeat_exp->prep repeat_exp->plot Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide ox_add_label Oxidative Addition pd2_r2 R¹-Pd(II)L_n-R² pd2_halide->pd2_r2 transmetal_label Transmetalation pd2_r2->pd0 red_elim_label Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_r2->r1r2 r1x R¹-X (Aryl Halide) r1x->pd2_halide r2b R²-B(OH)₂ (Boronic Acid) r2b->pd2_r2 base Base base->pd2_r2

References

Reactivity of the Formyl Group in Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylphenylboronic acids (FPBAs) are a class of bifunctional organic compounds that have garnered significant attention in synthetic chemistry, materials science, and drug development.[1] Possessing both a reactive formyl (aldehyde) group and a versatile boronic acid moiety, these molecules serve as powerful building blocks for complex molecular architectures.[1] This technical guide provides an in-depth exploration of the reactivity of the formyl group within substituted phenylboronic acids. We will examine the chemoselectivity of reactions, the profound influence of the isomeric position (ortho, meta, or para) of the formyl group, and the impact of other substituents on the phenyl ring. This document summarizes key chemical transformations, presents quantitative data in structured tables, details relevant experimental protocols, and uses logical diagrams to illustrate core concepts.

The Duality of Reactivity: Formyl vs. Boronic Acid

The core chemical utility of formylphenylboronic acids stems from the presence of two distinct functional groups, each with its own characteristic reactivity. The boronic acid group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] Conversely, the formyl group undergoes a wide range of classical aldehyde reactions, including condensation, reduction, and oxidation.

The central challenge and opportunity in the chemistry of FPBAs is achieving chemoselectivity—selectively reacting one functional group while leaving the other intact. This controlled reactivity allows for multi-step syntheses where each functional group can be addressed sequentially.

FPBA Substituted Formylphenylboronic Acid path1 Reactions at Boronic Acid Group FPBA->path1 Chemoselective Conditions A path2 Reactions at Formyl Group FPBA->path2 Chemoselective Conditions B suzuki Suzuki-Miyaura Coupling path1->suzuki chan_lam Chan-Lam Coupling path1->chan_lam oxidation_b Oxidative Deboronation path1->oxidation_b condensation Condensation (Imine/Oxime) path2->condensation reduction Reduction to Alcohol path2->reduction c_c_forming C-C Bond Formation (e.g., Aldol) path2->c_c_forming

Caption: Chemoselective reaction pathways in formylphenylboronic acids.

The Critical Role of Isomeric Position

The relative position of the formyl and boronic acid groups on the phenyl ring dramatically alters the molecule's properties and reactivity.

ortho-Formylphenylboronic Acid (2-FPBA)

The ortho isomer exhibits unique behavior due to the proximity of the two functional groups. 2-FPBA exists in a tautomeric equilibrium with its cyclic form, 3-hydroxybenzoxaborole.[4][5][6] This intramolecular cyclization is significant, as it influences the compound's acidity and can lead to intramolecular catalysis, accelerating certain reactions.[6][7] For instance, the condensation of 2-FPBA with α-effect amines (like hydroxylamines) to form oximes can be five orders of magnitude faster than similar reactions with other aldehydes, with rate constants reaching up to 10⁴ M⁻¹s⁻¹.[8] This property is highly valuable for bioconjugation and dynamic combinatorial chemistry.[8][9]

label_open 2-Formylphenylboronic Acid (Open Form) struct_open label_closed 3-Hydroxybenzoxaborole (Cyclic Tautomer) struct_closed struct_open->struct_closed Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 2-formylphenylboronic acid.

meta- and para-Formylphenylboronic Acids (3-FPBA and 4-FPBA)

In the meta and para isomers, the formyl and boronic acid groups are sterically and electronically more isolated. Consequently, they behave more as independent functional groups.[10] This characteristic is advantageous for synthetic strategies that require one group to be a passive spectator while the other reacts. A prime example is the use of 4-FPBA in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl aldehydes, where the formyl group remains intact throughout the catalytic cycle.[10][11]

Key Transformations and Quantitative Data

The reactivity of the formyl and boronic acid groups can be quantified through various parameters, including reaction yields and acidity constants (pKa).

Reactions at the Boronic Acid Moiety: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for FPBAs, tolerating the formyl group well.[12] The reaction's efficiency can be influenced by the electronic and steric nature of the coupling partners.[10]

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Formylphenylboronic Acids

Boronic Acid Isomer Coupling Partner Catalyst System Yield (%) Reference
4-Formylphenylboronic acid 2-Bromopyridine-3-carboxylic acid Pd(OAc)₂ / PPh₃ 90 [10]
4-Formylphenylboronic acid 6-Bromopyridine-2-carboxylic acid Pd(OAc)₂ / PPh₃ 40 [10]
3-Formylphenylboronic acid 2-Bromopyridine-3-carboxylic acid Pd(OAc)₂ / PPh₃ 80 [10]

| 2-Formylphenylboronic acid | 2-Bromopyridine-3-carboxylic acid | Pd(OAc)₂ / PPh₃ | 20 |[10] |

Note: Yields are highly dependent on specific reaction conditions.

Influence of Ring Substituents on Acidity (pKa)

Substituents on the phenyl ring significantly impact the Lewis acidity of the boronic acid group. Electron-withdrawing groups, such as fluorine or trifluoromethyl, generally increase acidity (lower pKa).[5][6] This effect is modulated by the substituent's position due to a combination of inductive and mesomeric effects.[6]

Table 2: Acidity (pKa) of Substituted 2-Formylphenylboronic Acids

Compound pKa Reference
2-Formylphenylboronic acid 6.50 [5]
3-Fluoro-2-formylphenylboronic acid 5.59 [5]
4-Fluoro-2-formylphenylboronic acid 6.09 [5]
5-Fluoro-2-formylphenylboronic acid 6.00 [5]
6-Fluoro-2-formylphenylboronic acid 5.25 [5]

| 5-Trifluoromethyl-2-formylphenylboronic acid | 5.70 |[5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for common transformations involving FPBAs.

Synthesis of 4-Formylphenylboronic Acid

A common synthesis route involves the protection of the aldehyde, followed by metal-halogen exchange and reaction with a borate ester.[13]

  • Acetal Protection: 4-Bromobenzaldehyde is reacted with an alcohol (e.g., ethanol) and an acid catalyst to protect the aldehyde group as a diethyl acetal.

  • Grignard Formation: The resulting 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium turnings, often activated with 1,2-dibromoethane and ultrasound, to form the Grignard reagent.[13]

  • Borylation: The Grignard reagent is then reacted with a trialkyl borate (e.g., tri-n-butyl borate) at low temperature.

  • Deprotection/Hydrolysis: Acidic workup (e.g., with HCl) hydrolyzes the boronic ester and the acetal simultaneously to yield 4-formylphenylboronic acid.[13]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a formyl-substituted biaryl.[12]

  • Reaction Setup: To a round-bottomed flask equipped with a condenser and magnetic stirrer, add the aryl halide (1.0 eq), the formylphenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a solvent (e.g., n-propanol or a toluene/water mixture).

  • Base Addition: Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for Chemoselective Reduction of the Formyl Group

This protocol details the reduction of a biaryl aldehyde to a biaryl alcohol, leaving other functional groups intact.[12]

  • Dissolution: Dissolve the formyl-containing compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, in an Erlenmeyer flask.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise while stirring.

  • Reaction: Allow the mixture to stir at room temperature for 20-30 minutes after the addition is complete.

  • Quenching: Carefully quench the reaction by pouring it into a beaker containing cold water and 1M HCl to neutralize excess NaBH₄.

  • Isolation: Filter the resulting precipitate via vacuum filtration, wash with cold water, and dry to obtain the crude alcohol product. Further purification can be done by recrystallization.

cluster_suzuki Part A: Suzuki-Miyaura Coupling cluster_reduction Part B: Formyl Group Reduction s1 1. Combine Aryl Halide, 4-FPBA, Pd Catalyst, and Solvent s2 2. Add Aqueous Base (e.g., Na2CO3) s1->s2 s3 3. Heat to Reflux under N2 s2->s3 s4 4. Workup: Extraction & Drying s3->s4 s5 5. Purify Biaryl Aldehyde (Intermediate) s4->s5 r1 6. Dissolve Biaryl Aldehyde in Methanol s5->r1 Proceed with Purified Intermediate r2 7. Add NaBH4 Portion-wise at 0°C r3 8. Quench with Acidic Water r4 9. Isolate Product by Filtration

Caption: Experimental workflow for synthesis of a biaryl alcohol.

Conclusion

Substituted formylphenylboronic acids are exceptionally versatile reagents whose reactivity is governed by a delicate interplay between the formyl group, the boronic acid moiety, and the overall substitution pattern of the aromatic ring. The isomeric position of the formyl group is the most critical determinant of its chemical behavior, with the ortho isomer displaying unique properties due to its ability to form a cyclic benzoxaborole tautomer. This feature enables applications in catalysis and bioconjugation that are inaccessible to the meta and para isomers. For drug development professionals and synthetic chemists, a thorough understanding of these structure-reactivity relationships is paramount for designing efficient and selective synthetic routes to novel and complex molecules.

References

Role of the propoxy group in modifying boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of the Propoxy Group in Modifying Boronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids and their derivatives are foundational pillars in modern organic chemistry and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique ability to interact with biological targets. The conversion of a boronic acid to a boronate ester is a critical strategy for modulating its reactivity, stability, and solubility. While esters derived from diols like pinacol and neopentyl glycol are extensively studied, simple alkoxy derivatives such as propoxy esters represent a fundamental modification. This guide elucidates the role of the propoxy group by examining the established principles of steric and electronic effects that govern boronate ester chemistry. The propoxy group, by forming a boronate ester, enhances stability against degradation pathways like oxidation and protodeboronation, albeit at the cost of reduced reactivity compared to the parent boronic acid.[1] This trade-off is central to its application, allowing for the controlled participation of the boron moiety in critical reactions like the Suzuki-Miyaura cross-coupling and enabling its use in prodrug strategies where slow release of the active boronic acid is desired.

The Influence of the Propoxy Group on Boronic Acid Properties

The transformation of a boronic acid (R-B(OH)₂) into a dipropoxy boronate ester (R-B(OPr)₂) fundamentally alters the electronic environment and steric accessibility of the boron center. These changes are key to understanding its modified reactivity.

Electronic Effects

Boronic acids are Lewis acids due to the electron-deficient sp²-hybridized boron atom with its vacant p-orbital.[2] The hydroxyl groups are weakly electron-donating. When replaced by propoxy groups, the oxygen lone pairs conjugate more effectively with the boron's empty p-orbital. This increased electron donation reduces the Lewis acidity of the boron center.[3]

Consequences of Reduced Lewis Acidity:

  • Decreased Reactivity: In reactions like the Suzuki-Miyaura coupling, the key transmetalation step often requires activation by a base to form a more nucleophilic tetrahedral "ate" complex (R-B(OPr)₂(Base)⁻).[4][5] A less Lewis-acidic boronate ester is less readily activated, generally leading to slower reaction rates compared to the free boronic acid.[3][6]

  • Increased Stability: The reduced electrophilicity of the boron atom makes the C-B bond less susceptible to cleavage. This significantly enhances stability against common degradation pathways:

    • Protodeboronation: Cleavage of the C-B bond by a proton source, a common side reaction under acidic or even neutral aqueous conditions.[7][8]

    • Oxidative Deboronation: Irreversible oxidation of the C-B bond, often initiated by reactive oxygen species, which can be a major issue in biological contexts.[9][10]

Steric Effects

The size and conformation of the esterifying group influence the accessibility of the boron atom. The propoxy group, particularly the bulkier isopropoxy isomer, imparts greater steric hindrance than simple hydroxyl groups.

Consequences of Steric Hindrance:

  • Slower Reaction Rates: Increased steric bulk can hinder the approach of reagents to the boron center. In the Suzuki-Miyaura cycle, this can slow the formation of the pre-transmetalation intermediate with the palladium complex.[11] Studies on ortho-substituted arylboronic acids have shown that steric hindrance can significantly impede the transmetalation step.

  • Enhanced Stability: The steric shield provided by the propoxy groups further protects the C-B bond from chemical attack, complementing the electronic stabilizing effect. This is particularly true for boronate esters derived from sterically hindered alcohols.[8][12]

Quantitative Data Analysis and Reactivity Comparison

While specific kinetic and thermodynamic data for simple propoxy boronate esters are not extensively documented in literature, their properties can be reliably inferred from comparative studies of other alkyl boronate esters. Boronate esters are generally more stable but less reactive than the parent boronic acids.[1][6]

Table 1: Comparative Properties of Boronic Acid Derivatives

This table summarizes general properties and expected trends. The values for propoxy esters are extrapolated based on the behavior of similar alkyl esters.

PropertyArylboronic Acid (ArB(OH)₂)Arylboronic Acid Pinacol EsterArylboronic Acid n-Propyl Ester (Predicted)
Physical State Typically crystalline solids[7]Crystalline solids or oils[7]Expected to be liquid or low-melting solid
Stability Moderate; susceptible to dehydration to form boroxines and protodeboronation.[1][7]High; stable to air, moisture, and silica gel chromatography.[3]High; expected to be stable to air and moisture, likely purifiable via chromatography.
Solubility Soluble in polar solvents; often sparingly soluble in apolar solvents.[3]Readily soluble in apolar organic solvents.[3]Expected to be highly soluble in apolar organic solvents.
Lewis Acidity HigherLower[3]Lower than boronic acid
Reactivity in SM Coupling High (often the most reactive)[6]Moderate; requires activation but offers better handling.[11]Moderate; slower than boronic acid, reactivity tunable with conditions.
pKa (Aqueous) ~8.5 - 10 (substituent dependent)[13][14]Esterification typically lowers pKa by ~2-3 units.[15]Expected to have a lower pKa than the parent boronic acid.
Table 2: Representative Yields in Suzuki-Miyaura Coupling

The following data, adapted from studies on various alkyl boronates, illustrates the general reactivity patterns in C(sp³)-C(sp²) cross-coupling, which are applicable to propoxy derivatives. High yields are achievable, though reaction times may be longer than with more reactive boron species.[16]

Alkyl Boronate EsterCoupling PartnerProduct Yield (%)Reference Context
Methylboronic neopentyldiol ester2-bromonaphthalene81%Illustrates high efficiency for primary alkyl boronates.[16]
Cyclopropylboronic neopentyldiol ester2-bromonaphthalene94%Shows applicability to strained ring systems.[16]
n-Pentylboronic pinacol esterDNA-conjugated aryl bromide40%Demonstrates moderate reactivity for unactivated long-chain alkyls.[17]
n-Hexylboronic pinacol esterDNA-conjugated aryl bromide55%Similar to above, showing chain length influence.[17]

Mechanistic Role in Key Reactions

The primary utility of converting a boronic acid to its propoxy ester is to leverage the stability-reactivity trade-off in a controlled manner.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, the boronate ester serves as a stable, handleable precursor to the active boron species.[4] The catalytic cycle demonstrates where the propoxy group exerts its influence.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 product R¹-R² RedElim->product Coupled Product sub_halide R¹-X sub_halide->OxAdd Electrophile sub_boron R²-B(OPr)₂ + Base sub_boron->Transmetal Nucleophile borate_complex [R²-B(OPr)₂(Base)]⁻ borate_complex->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle. The propoxy boronate ester is activated by a base to form a borate "ate" complex, which then undergoes transmetalation with the Pd(II) intermediate.

Boronic Acids in Drug Development

Boronic acids are potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. Propoxy esters can be used in a prodrug strategy. The ester masks the active boronic acid, potentially improving oral bioavailability and metabolic stability. In vivo, esterases can hydrolyze the propoxy groups to release the active drug at the target site.

Prodrug_Activation Prodrug Prodrug (R-B(OPr)₂) Hydrolysis Esterase-mediated Hydrolysis Prodrug->Hydrolysis ActiveDrug Active Drug (R-B(OH)₂) Hydrolysis->ActiveDrug + 2 PrOH Inhibition Reversible Covalent Inhibition ActiveDrug->Inhibition Target Enzyme Target (e.g., Serine Protease) Target->Inhibition InactiveComplex Inactive Enzyme-Inhibitor Complex Inhibition->InactiveComplex

Caption: Prodrug activation workflow. The stable propoxy boronate ester is hydrolyzed in vivo to release the active boronic acid, which then inhibits its biological target.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates.

Protocol: Synthesis of Aryl di-n-Propyl Boronate Ester

This protocol is based on the general method of reacting a Grignard reagent with a trialkyl borate.[2][18]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Tri-n-propyl borate (1.5 equiv)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor is visible to activate the magnesium.

  • Allow the flask to cool to room temperature. Add anhydrous THF to cover the magnesium.

  • Dissolve the aryl bromide in anhydrous THF and add it dropwise to the magnesium suspension via an addition funnel. The reaction is exothermic and may require an ice bath to maintain a gentle reflux. Stir until the magnesium is consumed (typically 1-2 hours).

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

  • Slowly add tri-n-propyl borate dropwise via syringe. Maintain the temperature at -78 °C during the addition to prevent over-addition.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by slowly adding 1 M HCl at 0 °C until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aryl di-n-propyl boronate ester can be purified by vacuum distillation or column chromatography on silica gel.

Protocol: Comparative Suzuki-Miyaura Coupling Experiment

This protocol allows for the comparison of reactivity between a boronic acid and its propoxy ester derivative.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)

  • Boronic Acid (e.g., Phenylboronic Acid, 1.2 equiv) - Reaction A

  • Boronic Ester (e.g., Phenyl di-n-propyl boronate, 1.2 equiv) - Reaction B

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

  • Reaction Setup: Prepare two identical reaction vessels (e.g., Schlenk tubes).

  • To Reaction A , add the aryl halide, phenylboronic acid, K₂CO₃, and the internal standard.

  • To Reaction B , add the aryl halide, phenyl di-n-propyl boronate, K₂CO₃, and the internal standard.

  • Evacuate and backfill each vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • To each vessel, add the solvent system via syringe, followed by the palladium catalyst.

  • Reaction Monitoring: Place both vessels in a preheated oil bath at 80 °C and stir vigorously.

  • At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture via a syringe.

  • Quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) or GC-MS.

  • Data Analysis: Calculate the percent conversion to the biaryl product at each time point by comparing the peak area of the product to that of the internal standard. Plot conversion vs. time for both reactions to compare their rates. The reaction with the boronic acid is expected to proceed faster than the one with the boronate ester.

Conclusion

The propoxy group serves as a valuable modulator of boronic acid reactivity and stability. By converting a highly reactive boronic acid into a more stable boronate ester, the propoxy group provides a crucial tool for synthetic chemists and drug developers. This modification enhances shelf-life, improves handling characteristics, and protects the boronic acid moiety from premature degradation. While this comes at the expense of intrinsic reactivity, the boronate ester can be effectively activated under controlled conditions, such as in the base-mediated Suzuki-Miyaura coupling. The principles of reduced Lewis acidity and increased steric hindrance are central to its function. For pharmaceutical applications, propoxy esters offer a viable prodrug strategy, masking the active pharmacophore until it is released by metabolic processes. Future research could focus on quantifying the precise kinetic and thermodynamic parameters of various simple alkoxy boronate esters to build a more detailed library for rational reagent selection in synthesis and drug design.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Formyl-5-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing (3-Formyl-5-propoxyphenyl)boronic acid. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forging carbon-carbon bonds.[1] Biaryl scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.[2][3][4]

The information presented herein is intended to guide researchers in the efficient synthesis and characterization of novel biaryl compounds for potential therapeutic applications.

Overview of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][2] The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.

Logical Workflow for Biaryl Synthesis and Application

Workflow: From Boronic Acid to Drug Candidate Screening cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_application Drug Discovery Application Start This compound + Aryl Halide Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Reactants Quenching Reaction Quenching (e.g., Water Addition) Reaction->Quenching Crude Product Extraction Workup & Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Pure Biaryl Compound Purification->Product Characterization Structural Characterization (NMR, MS, etc.) Product->Characterization Purity Purity Assessment (HPLC, etc.) Characterization->Purity Screening Biological Screening (e.g., Kinase Assays) Purity->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for biaryl synthesis and drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

  • 1,4-Dioxane and Water (or Toluene and Ethanol)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl compound.

Data Presentation

The following table summarizes the expected data for a series of hypothetical biaryl compounds synthesized from this compound and various aryl bromides. The data structure is based on typical characterization results for such compounds.[2]

EntryAryl BromideProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
14-Bromotoluene4'-Methyl-5-propoxy-biphenyl-3-carbaldehyde85Signals for aromatic protons, propoxy group, formyl proton, and methyl group.Signals for aromatic carbons, propoxy carbons, carbonyl carbon, and methyl carbon.[M+H]⁺
21-Bromo-4-nitrobenzene4'-Nitro-5-propoxy-biphenyl-3-carbaldehyde78Signals for aromatic protons, propoxy group, and formyl proton.Signals for aromatic carbons, propoxy carbons, and carbonyl carbon.[M+H]⁺
31-Bromo-4-methoxybenzene4'-Methoxy-5-propoxy-biphenyl-3-carbaldehyde92Signals for aromatic protons, propoxy group, methoxy group, and formyl proton.Signals for aromatic carbons, propoxy carbons, methoxy carbon, and carbonyl carbon.[M+H]⁺
42-Bromopyridine5-Propoxy-3-(pyridin-2-yl)benzaldehyde75Signals for aromatic and pyridine protons, propoxy group, and formyl proton.Signals for aromatic and pyridine carbons, propoxy carbons, and carbonyl carbon.[M+H]⁺

Applications in Drug Discovery

Biaryl structures are considered "privileged scaffolds" in medicinal chemistry as they are found in a wide range of biologically active molecules, including approved drugs.[3] The formyl and propoxy groups on the this compound provide handles for further chemical modification, allowing for the generation of a library of diverse biaryl compounds.

Potential Applications:

  • Enzyme Inhibitors: The biaryl core can serve as a template for designing inhibitors of enzymes such as kinases, proteases, and phosphodiesterases. The formyl group can be further derivatized to introduce functionalities that interact with the active site of the target enzyme.

  • Receptor Antagonists/Agonists: Biaryl compounds are often found in molecules that modulate the activity of G-protein coupled receptors (GPCRs) and nuclear receptors.

  • Anti-inflammatory and Analgesic Agents: Some biaryl compounds have shown potential as anti-inflammatory and analgesic agents.[2]

  • Anticancer Agents: The unique three-dimensional structure of biaryls allows them to interact with various targets involved in cancer progression.

The synthesized biaryl compounds can be screened in various biological assays to identify lead compounds for further optimization through structure-activity relationship (SAR) studies. The goal of these studies is to improve the potency, selectivity, and pharmacokinetic properties of the initial hits to develop them into viable drug candidates.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (3-Formyl-5-propoxyphenyl)boronic acid in several widely utilized palladium-catalyzed cross-coupling reactions. The methodologies outlined are foundational for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the construction of C-C and C-N bonds is fundamental.

This compound is a versatile building block. The presence of a formyl group offers a site for further chemical modification, while the propoxy group enhances solubility in organic solvents. The boronic acid moiety is a key functional group for participation in palladium-catalyzed cross-coupling reactions.

Key Applications:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds by coupling with aryl or heteroaryl halides. This reaction is one of the most robust methods for constructing C(sp²)-C(sp²) bonds.

  • Heck-Matsuda Reaction: Vinylation of the aromatic ring using activated alkenes. This reaction is useful for the synthesis of substituted styrenes and cinnamates.

  • Sonogashira Coupling: Formation of aryl alkynes by coupling with terminal alkynes. This reaction is critical for the synthesis of linear, rigid structures often found in functional materials and complex natural products.

  • Buchwald-Hartwig Amination: Formation of arylamines by coupling with primary or secondary amines. This reaction provides a powerful tool for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. It is a versatile and widely used method for the formation of carbon-carbon bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative procedure for the coupling of this compound with an aryl bromide is detailed below.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 mmol), aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O901885
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O1001292
32-BromopyridinePd₂(dba)₃ (1.5)SPhos (6)K₃PO₄Toluene1102478
44-ChlorotolueneXPhos Pd G2 (2)-Cs₂CO₃t-BuOH/H₂O801665

Yields are representative and can vary based on the specific substrate and reaction conditions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar Boronate Ar'B(OH)₃⁻ Boronate->Transmetal Base_act Base (e.g., K₂CO₃) Base_act->Boronate Boronic_acid Ar'B(OH)₂ Boronic_acid->Base_act RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Aryl_halide Ar-X Aryl_halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Heck-Matsuda Reaction

The Heck-Matsuda reaction involves the palladium-catalyzed coupling of an arylboronic acid with an olefin. This reaction is a powerful method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes.

Experimental Protocol: General Procedure for Heck-Matsuda Reaction

A representative procedure for the coupling of this compound with an activated alkene is provided below.

Materials:

  • This compound

  • Activated alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol).

  • The flask is flushed with an inert gas.

  • Add N,N-dimethylformamide (5 mL) and the activated alkene (1.5 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation: Heck-Matsuda Reaction
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)Na₂CO₃DMF802475
2StyrenePdCl₂(PPh₃)₂ (3)K₂CO₃Acetonitrile1001868
3AcrylonitrilePd(OAc)₂ (5)Ag₂CO₃Dioxane902472
4Methyl vinyl ketonePd(TFA)₂ (5)NaHCO₃Toluene1002065

Yields are representative and may vary.

Visualization: Heck-Matsuda Reaction Workflow

Heck_Matsuda_Workflow Start Start Reactants Combine Boronic Acid, Alkene, Catalyst, Base Start->Reactants Solvent Add Solvent (e.g., DMF) Reactants->Solvent Heating Heat Reaction Mixture (e.g., 80 °C) Solvent->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the Heck-Matsuda reaction.

III. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

A representative procedure for the coupling of an aryl bromide derived from this compound (via a preceding halogenation step, not detailed here) with a terminal alkyne is described.

Materials:

  • Aryl bromide (derived from this compound)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1888
21-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501282
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene602490
4Propargyl alcoholPd₂(dba)₃ (1.5)CuI (3)PiperidineAcetonitrileRT1679

Yields are representative and assume the corresponding aryl halide is used.

Visualization: Sonogashira Reaction Components

Sonogashira_Components Main_Reaction Sonogashira Coupling Product Aryl Alkyne (Ar-C≡C-R) Main_Reaction->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Main_Reaction Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Main_Reaction Pd_Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Main_Reaction Cu_Catalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Main_Reaction Base Base (e.g., Et₃N) Base->Main_Reaction Solvent Solvent (e.g., THF) Solvent->Main_Reaction Buchwald_Hartwig_Relationship Goal Synthesize Aryl Amine Reaction Buchwald-Hartwig Amination Goal->Reaction Substrates Substrates Reaction->Substrates Catalyst_System Catalyst System Reaction->Catalyst_System Aryl_Halide Aryl Halide (Ar-X) Substrates->Aryl_Halide Amine Amine (R₂NH) Substrates->Amine Pd_Source Palladium Source (e.g., Pd₂(dba)₃) Catalyst_System->Pd_Source Ligand Phosphine Ligand (e.g., XPhos) Catalyst_System->Ligand Base_Node Base (e.g., NaO*t*Bu) Catalyst_System->Base_Node

References

Application Notes & Protocols: (3-Formyl-5-propoxyphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-propoxyphenyl)boronic acid is a versatile bifunctional building block for medicinal chemistry and drug discovery. Its unique structure, featuring a boronic acid moiety, a reactive formyl group, and a lipophilic propoxy group, makes it an attractive starting point for the synthesis of novel therapeutic agents. Boronic acids are a privileged class of compounds in drug development, with several approved drugs for cancer and other diseases.[1][2][3] The boronic acid group can form reversible covalent bonds with the active site residues of enzymes, leading to potent and selective inhibition.[1] This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use as a scaffold for the development of inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key regulator of the cGAS-STING pathway and a promising target for cancer immunotherapy.[4][5][6][7][8]

Therapeutic Rationale: Targeting ENPP1 in Cancer Immunotherapy

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[9] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[9][10]

ENPP1 is a transmembrane glycoprotein that negatively regulates the cGAS-STING pathway by hydrolyzing the STING agonist, 2'3'-cyclic GMP-AMP (cGAMP).[4][5][7][9] Many tumor cells overexpress ENPP1, which allows them to evade immune surveillance by degrading extracellular cGAMP and preventing STING activation in surrounding immune cells.[7][11] Therefore, inhibiting ENPP1 is a promising strategy to enhance anti-tumor immunity and improve the efficacy of cancer immunotherapies, such as immune checkpoint inhibitors.[11][12][13]

Signaling Pathway

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP_intra->Extracellular Space exported ENPP1 ENPP1 AMP_intra AMP ENPP1->AMP_intra hydrolyzes to PPi PPi ENPP1->PPi ATP_intra ATP ATP_intra->ENPP1 substrate cGAMP_extra Extracellular 2'3'-cGAMP STING STING (ER membrane) cGAMP_extra->STING activates Inhibitor (3-Formyl-5-propoxyphenyl) boronic acid derivative Inhibitor->ENPP1_extra inhibits ENPP1_extra->cGAMP_extra degrades TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN induces transcription Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity promotes Experimental_Workflow cluster_Synthesis Chemical Synthesis & Library Generation cluster_InVitro In Vitro Characterization cluster_CellBased Cell-Based Assays Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination amines SuzukiCoupling Suzuki-Miyaura Coupling Start->SuzukiCoupling aryl halides Library Focused Compound Library ReductiveAmination->Library SuzukiCoupling->Library BiochemicalAssay ENPP1 Biochemical Assay Library->BiochemicalAssay Screening SelectivityAssay Selectivity Assays (e.g., other phosphodiesterases) BiochemicalAssay->SelectivityAssay Hit Confirmation SPR Surface Plasmon Resonance (SPR) SelectivityAssay->SPR Binding Kinetics Permeability Cell Permeability Assay SPR->Permeability Lead Optimization cGAMP_protection Extracellular cGAMP Protection Assay Permeability->cGAMP_protection STING_activation STING Activation Assay (e.g., IFN-β reporter) cGAMP_protection->STING_activation Co_culture Tumor-Immune Co-culture STING_activation->Co_culture

References

Application Notes and Protocols for Covalent Organic Frameworks Utilizing (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Formyl-5-propoxyphenyl)boronic acid is a versatile molecular building block for the synthesis of highly functional Covalent Organic Frameworks (COFs). Its trifunctional nature, featuring a boronic acid, a formyl group, and a propoxy group, allows for the construction of COFs with tunable properties and diverse applications. The boronic acid moiety can undergo self-condensation to form robust boroxine linkages or react with diols to create boronate ester linkages, forming the backbone of the COF. The aldehyde (formyl) group provides a reactive site for post-synthetic modification or for the incorporation of additional functionalities, such as imine linkages through reaction with amines. The propoxy group influences the framework's hydrophobicity and can modulate guest-host interactions within the pores.

These characteristics make COFs derived from this compound promising candidates for applications in drug delivery, catalysis, and sensing. The tunable pore environment and high surface area can be exploited for high drug loading capacities and controlled release profiles.[1][2] The integrated functional groups can also serve as active sites for heterogeneous catalysis.[3][4]

I. Potential Applications and Key Characteristics

COFs synthesized using this compound and its analogues can be designed for specific applications by carefully selecting co-monomers and synthetic conditions. The inherent porosity and crystallinity of these frameworks are central to their function.

Data Presentation: Representative Properties of Functionalized Boronic Acid-Based COFs

While specific data for a COF synthesized from this compound is not yet reported in the literature, the following table summarizes typical characteristics observed in analogous COFs synthesized from functionalized phenylboronic acids. These values serve as a benchmark for researchers developing new frameworks.

PropertyRepresentative Value RangeCharacterization MethodSignificance in Application
Brunauer-Emmett-Teller (BET) Surface Area 500 - 2500 m²/gN₂ Adsorption-Desorption at 77 KHigh surface area is crucial for high-capacity gas storage and drug loading.[5]
Pore Diameter 1.2 - 3.5 nmN₂/Ar Adsorption-Desorption IsothermsTunable pore size allows for size-selective catalysis and controlled drug release.[6]
Total Pore Volume 0.5 - 2.0 cm³/gN₂/Ar Adsorption-Desorption IsothermsA large pore volume is indicative of a highly porous material suitable for hosting guest molecules.
Thermal Stability (TGA, 5% weight loss) 350 - 500 °CThermogravimetric AnalysisHigh thermal stability is essential for applications in catalysis and under harsh conditions.[7]
Crystallinity CrystallinePowder X-ray Diffraction (PXRD)A crystalline structure ensures a well-defined and ordered pore network.[8]

II. Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of COFs using this compound as a primary building block.

Protocol 1: Synthesis of a Boroxine-Linked COF

This protocol describes the self-condensation of this compound to form a 2D COF with boroxine linkages. The formyl and propoxy groups will line the pores of the resulting framework.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • Anhydrous Mesitylene

  • Anhydrous Acetone

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add this compound (e.g., 50 mg).

  • Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene (e.g., 2.0 mL).

  • The suspension is sonicated for 10 minutes to ensure homogeneity.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a solid precipitate should be observed.

  • Isolate the solid product by filtration through a fine-fritted funnel.

  • Wash the solid thoroughly with anhydrous acetone to remove any unreacted monomers and residual solvent.

  • Dry the final COF product under vacuum at 80 °C overnight.

Expected Characterization:

  • FT-IR Spectroscopy: Appearance of a strong band around 1350-1400 cm⁻¹ corresponding to B-O stretching in the boroxine ring and disappearance of the broad O-H stretch from the boronic acid. The C=O stretch of the formyl group should remain around 1690 cm⁻¹.

  • PXRD: A diffraction pattern with distinct peaks indicating a crystalline structure. The peak positions can be used to determine the unit cell parameters and stacking mode.

Protocol 2: Synthesis of an Imine- and Boronate Ester-Linked Dual-Linkage COF

This protocol outlines the synthesis of a more complex COF by reacting this compound with a triamine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene, TAPB) and a catechol-based linker (e.g., 2,3,6,7,10,11-Hexahydroxytriphenylene, HHTP). This creates a framework with both imine and boronate ester linkages.

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Anhydrous mixture of 1,2-dichlorobenzene and n-butanol (e.g., 1:1 v/v)

  • Aqueous acetic acid (6 M)

  • Anhydrous Acetone and Tetrahydrofuran (THF)

Procedure:

  • To a Pyrex tube, add this compound (1.5 equiv), TAPB (1 equiv), and HHTP (1.5 equiv).

  • Add the anhydrous solvent mixture (e.g., 2.0 mL of o-DCB:n-BuOH).

  • Add aqueous acetic acid (e.g., 0.2 mL of 6 M) as a catalyst for imine formation.

  • Sonicate the mixture for 15 minutes to ensure it is well-dispersed.

  • Subject the tube to three freeze-pump-thaw cycles and seal under vacuum.

  • Heat the tube in an oven at 120 °C for 3 to 5 days.

  • Allow the tube to cool to room temperature. A colored crystalline powder should be present.

  • Collect the solid by filtration.

  • Wash the product sequentially with anhydrous THF and anhydrous acetone.

  • Dry the purified COF under vacuum at 100 °C for 24 hours.

III. Visualizations: Workflows and Pathways

Diagram 1: General Synthesis Workflow for a Boroxine-Linked COF

This diagram illustrates the key steps in the solvothermal synthesis of a COF from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Characterization Monomer This compound Solvent Anhydrous Dioxane/Mesitylene Mix Mixing & Sonication Monomer->Mix Solvent->Mix Degas Freeze-Pump-Thaw Cycles Mix->Degas Seal Seal Under Vacuum Degas->Seal Heat Solvothermal Synthesis (120°C, 72h) Seal->Heat Filter Filtration Heat->Filter Wash Washing with Acetone Filter->Wash Dry Drying Under Vacuum Wash->Dry Characterize Characterization (PXRD, FT-IR, BET) Dry->Characterize

Caption: Workflow for solvothermal synthesis of a boroxine-linked COF.

Diagram 2: Proposed Mechanism for pH-Responsive Drug Delivery

This diagram outlines a potential application of a COF derived from this compound in targeted drug delivery. The imine linkages within the COF can be designed to be acid-labile, allowing for drug release in the acidic tumor microenvironment.

G cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) cluster_cell Cancer Cell COF_drug Drug-Loaded COF (Stable Imine Bonds) Circulation Travels to Tumor Site COF_hydrolysis Imine Bond Hydrolysis COF_drug->COF_hydrolysis EPR Effect & Low pH Framework_degradation COF Framework Degradation COF_hydrolysis->Framework_degradation Drug_release Drug Release Framework_degradation->Drug_release Apoptosis Therapeutic Effect (Apoptosis) Drug_release->Apoptosis Cellular Uptake

Caption: pH-responsive drug release from an imine-linked COF in a tumor.

Diagram 3: Proposed Photocatalytic Cycle

This diagram illustrates a hypothetical photocatalytic cycle where the COF acts as a heterogeneous catalyst for an organic transformation, such as the oxidation of an amine to an imine. The extended π-conjugation and functional groups facilitate the process.

G COF_ground COF COF_excited COF* COF_ground->COF_excited hv (Light) COF_excited->COF_ground COF_excited->COF_ground Product Release Amine_radical R-NH₂•+ O2_radical O₂•⁻ COF_excited:e->O2_radical:w e⁻ transfer Amine R-NH₂ Amine:n->Amine_radical:n - e⁻ Imine R=NH Amine_radical:s->Imine:s - H⁺, - H• O2 O₂

Caption: A potential photocatalytic cycle for amine oxidation using a COF.

References

Application Notes and Protocols: Derivatization of the Formyl Group on (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the formyl group on (3-Formyl-5-propoxyphenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a boronic acid, a formyl group, and a propoxy ether. The ability to selectively derivatize the formyl group opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and functional materials development.

The following sections detail common and efficient derivatization strategies, including reduction to an alcohol, reductive amination, oxime formation, Wittig reaction, and Knoevenagel condensation. Each section includes a general overview, a detailed experimental protocol, and a summary of expected outcomes.

Reduction of the Formyl Group to a Hydroxymethyl Group

The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation that provides a hydroxyl group for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not affect the boronic acid moiety under standard conditions.

Experimental Protocol: Synthesis of (3-(Hydroxymethyl)-5-propoxyphenyl)boronic acid

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH 4-5 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data:
DerivativeReagentSolventReaction Time (h)Yield (%)Reference
(3-(Hydroxymethyl)-5-propoxyphenyl)boronic acidNaBH₄MeOH2>90[1][2]

Reductive Amination

Reductive amination is a versatile method for converting the formyl group into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction with a suitable reducing agent like sodium triacetoxyborohydride or benzylamine-borane.[3][4] This reaction is highly valuable for introducing nitrogen-containing moieties, which are prevalent in pharmacologically active compounds.

Experimental Protocol: Synthesis of (3-((Benzylamino)methyl)-5-propoxyphenyl)boronic acid

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:
Amine ReagentReducing AgentSolventReaction Time (h)Yield (%)Reference
BenzylamineSTABDCE1675-90[3]
MorpholineNaBH₃CNMeOH1285[5]
AnilineNaBH₄MeOH2470[6]

Oxime Formation

The reaction of the formyl group with hydroxylamine hydrochloride yields an oxime.[7] This derivative can serve as a stable intermediate for further transformations, such as reduction to a primary amine or rearrangement reactions. The formation of oximes is often straightforward and proceeds in high yield.

Experimental Protocol: Synthesis of (3-((Hydroxyimino)methyl)-5-propoxyphenyl)boronic acid

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol/Water mixture

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.

  • The product can be purified by recrystallization if necessary.

Quantitative Data:
DerivativeReagentBaseSolventReaction Time (h)Yield (%)Reference
(3-((Hydroxyimino)methyl)-5-propoxyphenyl)boronic acidNH₂OH·HClNaOAcEtOH/H₂O2~95[6][7]

Wittig Reaction

The Wittig reaction provides a powerful method for converting the formyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent). The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.[8] This reaction is a cornerstone of C-C bond formation in organic synthesis.

Experimental Protocol: Synthesis of (3-Propoxy-5-vinylphenyl)boronic acid

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask

  • Magnetic stirrer

Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add potassium tert-butoxide (1.2 eq) portion-wise. The mixture will typically turn a bright yellow or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

Quantitative Data:
Ylide ReagentBaseSolventReaction Time (h)Yield (%)Reference
Methyltriphenylphosphonium bromidet-BuOKTHF1660-80
Ethyl (triphenylphosphoranylidene)acetate-Toluene24>90 (E-isomer)[9]

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a new C=C bond.[10] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of 2-((3-Borono-5-propoxyphenyl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine or Ammonium acetate

  • Ethanol or Toluene

  • Round-bottom flask

  • Dean-Stark trap (if using toluene)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data:
Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
MalononitrilePiperidineEtOH6>90[9][11]
Diethyl malonateAmmonium acetateToluene12 (reflux)80-90[10]
Ethyl cyanoacetatePiperidineEtOH885-95[12]

Visualizations

Reaction Workflow for Derivatization

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound reduction Reduction start->reduction NaBH₄ red_amin Reductive Amination start->red_amin R₂NH, Reducing Agent oxime Oxime Formation start->oxime NH₂OH·HCl wittig Wittig Reaction start->wittig Phosphorus Ylide knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Cmpd. alcohol Alcohol reduction->alcohol amine Amine red_amin->amine oxime_prod Oxime oxime->oxime_prod alkene Alkene wittig->alkene unsat_comp α,β-Unsaturated Compound knoevenagel->unsat_comp

Caption: General workflow for the derivatization of the formyl group.

Signaling Pathway for a Hypothetical Drug Candidate

Drug_Signaling_Pathway cluster_drug Drug Action cluster_cell Cellular Response drug Boronic Acid Derivative receptor Target Receptor drug->receptor Binds kinase_cascade Kinase Cascade receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_effect Therapeutic Effect gene_expression->cellular_effect

Caption: Hypothetical signaling pathway of a derivative.

Logical Relationship of Functional Group Transformations

Functional_Group_Interconversion cluster_derivatives Derivatives formyl Formyl Group -CHO hydroxyl Hydroxymethyl -CH₂OH formyl->hydroxyl Reduction aminomethyl Aminomethyl -CH₂NHR formyl->aminomethyl Reductive Amination oxime Oxime -CH=NOH formyl->oxime Condensation alkene Alkene -CH=CR₂ formyl->alkene Wittig Reaction knoevenagel_prod α,β-Unsaturated System -CH=C(X)Y formyl->knoevenagel_prod Knoevenagel Condensation

Caption: Interconversion of the formyl functional group.

References

Application Notes and Protocols: Synthesis of (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Formyl-5-propoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a formyl group and a boronic acid moiety on the same phenyl ring makes it a versatile reagent for the synthesis of complex molecules, including biaryl compounds with potential therapeutic applications. This document provides a detailed experimental procedure for the multi-step synthesis of this compound, starting from commercially available 3,5-dihydroxybenzaldehyde. The protocol includes the protection of the reactive aldehyde group, followed by a metal-halogen exchange and borylation, and concluding with deprotection to yield the target compound.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A general and effective method involves the protection of the aldehyde, followed by lithiation and reaction with a borate ester.[1] The formyl group is highly reactive towards organometallic reagents, necessitating its protection, commonly as an acetal, prior to the formation of the organolithium or Grignard reagent.[1]

The overall synthetic strategy is as follows:

  • Propoxylation: Selective mono-propoxylation of 3,5-dihydroxybenzaldehyde.

  • Bromination: Introduction of a bromine atom ortho to the hydroxyl group and meta to the formyl and propoxy groups.

  • Protection: Conversion of the aldehyde to a diethyl acetal to prevent its reaction in the subsequent borylation step.

  • Borylation: Metal-halogen exchange using an organolithium reagent, followed by reaction with a trialkyl borate to form the boronic ester.[2]

  • Deprotection/Hydrolysis: Acidic workup to hydrolyze the boronic ester to the boronic acid and remove the acetal protecting group.

Experimental Protocol

Materials and Equipment:

  • 3,5-dihydroxybenzaldehyde

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Triethyl orthoformate

  • Ethanol (absolute)

  • p-Toluenesulfonic acid (p-TsOH)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

Step 1: Synthesis of 3-Hydroxy-5-propoxybenzaldehyde

  • To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.1 eq).

  • Slowly add 1-bromopropane (1.0 eq) at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-hydroxy-5-propoxybenzaldehyde.

Step 2: Synthesis of 2-Bromo-3-hydroxy-5-propoxybenzaldehyde

  • Dissolve 3-hydroxy-5-propoxybenzaldehyde (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield 2-bromo-3-hydroxy-5-propoxybenzaldehyde.

Step 3: Synthesis of 2-Bromo-3-propoxy-5-(diethoxymethyl)phenol

  • To a solution of 2-bromo-3-hydroxy-5-propoxybenzaldehyde (1.0 eq) in absolute ethanol, add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over MgSO₄.

  • Concentrate under reduced pressure to obtain the protected aldehyde, which can be used in the next step without further purification.

Step 4: Synthesis of this compound

  • Dissolve the protected aryl bromide from the previous step (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M HCl at 0 °C and stir vigorously for 4 hours to effect hydrolysis of the borate ester and deprotection of the acetal.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Data Presentation

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity Target
13-Hydroxy-5-propoxybenzaldehydeC₁₀H₁₂O₃180.2070-80>95% (¹H NMR)
22-Bromo-3-hydroxy-5-propoxybenzaldehydeC₁₀H₁₁BrO₃259.1080-90>95% (¹H NMR)
32-Bromo-5-(diethoxymethyl)-3-propoxyphenolC₁₄H₂₁BrO₄333.2290-95 (Crude)Used directly
4This compoundC₁₀H₁₃BO₄208.0250-65>98% (¹H NMR, LC-MS)

Synthesis Workflow

Synthesis_Workflow A 3,5-Dihydroxybenzaldehyde B 3-Hydroxy-5-propoxybenzaldehyde A->B 1-Bromopropane, K2CO3, DMF C 2-Bromo-3-hydroxy-5-propoxybenzaldehyde B->C NBS, ACN D Protected Aldehyde (Diethyl Acetal) C->D CH(OEt)3, EtOH, p-TsOH (cat.) E Boronic Ester Intermediate D->E 1) n-BuLi, THF, -78°C 2) B(O-iPr)3 F This compound E->F 2 M HCl (aq)

Caption: Synthetic route for this compound.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol outlines a reliable and scalable procedure for the synthesis of this compound. The resulting compound is a key intermediate for the construction of more complex molecular architectures and is particularly useful for introducing the 3-formyl-5-propoxyphenyl moiety into target molecules via Suzuki-Miyaura cross-coupling reactions. Researchers in drug discovery and materials science can utilize this building block for the development of novel compounds.

References

Application Notes and Protocols for the Scale-up Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are critical building blocks in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the pharmaceutical, agrochemical, and materials science industries necessitates robust and scalable synthetic methods. This document provides an overview of common scale-up strategies and a detailed protocol for the synthesis of substituted phenylboronic acids.

Introduction to Scalable Synthetic Routes

The selection of a synthetic route for the large-scale production of substituted phenylboronic acids is dictated by factors such as cost of starting materials, safety, functional group tolerance, and ease of purification. Several key methods have proven amenable to industrial-scale synthesis.

One of the most established and cost-effective methods involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by aqueous hydrolysis.[1][2][3][4] This approach is particularly suitable for simple aryl halides. However, the high reactivity of organometallic reagents can limit its applicability with substrates bearing sensitive functional groups.[5]

For more complex molecules, the Palladium-catalyzed Miyaura borylation has emerged as a powerful and versatile alternative.[6] This reaction utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[6][7] Its broad functional group tolerance and milder reaction conditions often make it the preferred method in pharmaceutical development.

More recently, Iridium-catalyzed C-H borylation has presented an atom-economical approach by directly converting C-H bonds to C-B bonds, eliminating the need for pre-functionalized starting materials.[8] Another innovative method is decarboxylative borylation, which transforms readily available carboxylic acids into their corresponding boronic acids.[9]

For process development and large-scale campaigns, the in-situ formation of boronic acid derivatives, such as diethanolamine (DEA) or pinacol esters, can significantly simplify purification and handling.[5][10] These stable, crystalline solids are often easier to isolate and store than the free boronic acids, which can be prone to dehydration to form boroxines.[5][10]

Summary of Key Synthetic Methods

MethodStarting MaterialReagentsCatalystAdvantagesDisadvantages
Grignard Reaction Aryl Halide (Br, Cl)Mg, Trialkyl borateNoneCost-effective, simpleLimited functional group tolerance, highly reactive intermediates
Organolithium Reaction Aryl Halide (Br, I)Organolithium reagent, Trialkyl borateNoneGood for some substratesExpensive, hazardous reagents, low temperatures required[1]
Miyaura Borylation Aryl Halide or TrifloneDiboron reagent (e.g., B₂pin₂)Palladium catalystExcellent functional group tolerance, mild conditionsCatalyst cost and removal
Ir-catalyzed C-H Borylation AreneDiboron reagentIridium catalystAtom-economical, direct functionalizationCatalyst cost, regioselectivity can be a challenge
Decarboxylative Borylation Carboxylic AcidBorylation agentNickel catalystUtilizes abundant starting materialsNewer method, may require optimization

Experimental Protocol: Scale-up Synthesis of a Substituted Phenylboronic Acid via Miyaura Borylation

This protocol provides a general procedure for the synthesis of a substituted phenylboronic acid from an aryl bromide using bis(pinacolato)diboron.

Materials:

  • Substituted Aryl Bromide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)

  • Potassium Acetate (KOAc) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

  • 1,4-Dioxane or other suitable solvent (e.g., Toluene, CPME)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Filter reactor or appropriate filtration setup

  • Crystallization vessel

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: To the reactor, charge the substituted aryl bromide, bis(pinacolato)diboron, and potassium acetate under a nitrogen atmosphere.

  • Solvent Addition: Add the solvent (e.g., 1,4-dioxane) to the reactor. Begin agitation to ensure good mixing.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove inorganic salts. Wash the filter cake with a portion of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

  • Hydrolysis (optional, for isolating the boronic acid): The crude boronate ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl).

  • Crystallization/Purification: The crude product (either the boronate ester or the free boronic acid) can be purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate).

  • Drying: Dry the purified product under vacuum to a constant weight.

Process Visualization

Scale_up_Synthesis_Workflow cluster_0 Planning & Preparation cluster_1 Synthesis cluster_2 Downstream Processing cluster_3 Final Product start Starting Material Selection (Aryl Halide) reagents Reagent & Catalyst Selection (e.g., B2pin2, Pd Catalyst) start->reagents reaction Reaction Setup & Execution (Miyaura Borylation) reagents->reaction monitoring In-Process Control (IPC) via HPLC/GC reaction->monitoring monitoring->reaction Feedback Loop workup Work-up & Crude Isolation (Filtration, Concentration) monitoring->workup Reaction Complete purification Purification (Crystallization/ Chromatography) workup->purification drying Drying purification->drying analysis Final Product Analysis (QC) drying->analysis product Substituted Phenylboronic Acid or Ester analysis->product

Caption: General workflow for the scale-up synthesis of substituted phenylboronic acids.

Safety Considerations

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Palladium Catalysts: Palladium catalysts can be toxic and should be handled in a well-ventilated area or fume hood.

  • Solvents: Use appropriate engineering controls to minimize exposure to organic solvents.

  • Exothermic Reactions: The formation of Grignard reagents and their subsequent reaction can be exothermic. Ensure adequate cooling capacity and controlled addition rates during scale-up.

These application notes and protocols are intended to provide a general guideline. Specific reaction conditions, including solvent, base, catalyst, and temperature, should be optimized for each specific substrate to ensure a safe, efficient, and scalable process.

References

Application Notes and Protocols for the One-Pot Synthesis of Benzofuran Derivatives Using (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-propoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly valuable for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The presence of a formyl group and a propoxy substituent on the phenyl ring of this specific boronic acid offers multiple points for further chemical modification, making it an attractive starting material for generating diverse compound libraries in drug discovery programs.[1]

Benzofuran scaffolds are prevalent in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The development of efficient, one-pot synthetic methodologies for accessing substituted benzofurans is therefore a key objective in pharmaceutical research. This document outlines a detailed protocol for a one-pot synthesis of a functionalized benzofuran derivative, leveraging the reactivity of this compound.

Application: One-Pot Synthesis of a Benzofuran Derivative

This protocol details a one-pot, two-step reaction sequence involving an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization to yield a highly functionalized benzofuran. This approach is designed to be efficient, minimizing purification steps and maximizing atom economy. The resulting benzofuran product, with its strategically placed formyl and propoxy groups, serves as a versatile intermediate for further elaboration in drug development pipelines.

Reaction Scheme

G start Start reagents Combine Reactants: This compound, 2-Iodophenol, Pd(OAc)₂, SPhos, K₂CO₃ start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Dioxane inert->solvent heat Heat to 100 °C (12-16 hours) solvent->heat monitor Monitor by TLC heat->monitor workup Cool and Perform Aqueous Work-up monitor->workup extract Extract with Ethyl Acetate workup->extract wash Wash with HCl and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Benzofuran Product purify->product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Apoptosis Apoptosis ERK->Apoptosis Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Synthesized Benzofuran Derivative Inhibitor->RAF Inhibition

References

Troubleshooting & Optimization

Technical Support Center: (3-Formyl-5-propoxyphenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Formyl-5-propoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this molecule, featuring both an electron-withdrawing formyl group and an electron-donating propoxy group, can present specific challenges, primarily the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 3-propoxybenzaldehyde as a byproduct, consuming the starting material and reducing the yield of the desired coupled product. The electronic nature of the substituents on the phenyl ring of this compound makes it susceptible to this reaction. The electron-withdrawing formyl group can increase the acidity of the boronic acid, while the electron-donating propoxy group can influence the electron density of the aromatic ring, both of which can affect the rate of protodeboronation under certain conditions.[2]

Q2: How do the formyl and propoxy substituents on the phenyl ring influence the reactivity and stability of the boronic acid?

A2: The substituents have opposing electronic effects. The propoxy group is an electron-donating group, which generally increases the electron density on the aromatic ring, potentially making the C-B bond more susceptible to cleavage under certain conditions. Conversely, the formyl group is a strong electron-withdrawing group, which can stabilize the boronic acid to some extent but also increases its Lewis acidity. This complex electronic profile means that the stability of this compound is highly dependent on the specific reaction conditions, such as pH and the nature of the base used.

Q3: What are the initial signs of significant protodeboronation in my reaction mixture?

A3: The primary indicator of protodeboronation is the detection of the corresponding arene, in this case, 3-propoxybenzaldehyde, in your reaction mixture via techniques like TLC, GC-MS, or LC-MS. A lower than expected yield of the desired cross-coupled product, even with complete consumption of the aryl halide, is another strong indicator.

Q4: Can I use the boronic acid directly, or should I convert it to a boronate ester?

A4: While the boronic acid can be used directly, converting it to a boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a highly recommended strategy to suppress protodeboronation.[1] Boronate esters are generally more stable under basic reaction conditions and can slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Problem Potential Cause Recommended Solution
Low to no yield of desired product with significant recovery of starting materials. 1. Inactive Catalyst: The palladium catalyst may be inactive or poisoned. 2. Inappropriate Base: The base may be too weak to promote transmetalation effectively. 3. Low Reaction Temperature: The temperature may be insufficient for the catalytic cycle to proceed efficiently.1. Use a fresh, high-quality palladium precatalyst and ligand. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. 2. Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and well-dispersed. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Significant formation of 3-propoxybenzaldehyde (protodeboronation byproduct). 1. Prolonged Reaction Time at Elevated Temperature: High temperatures and long reaction times increase the rate of protodeboronation. 2. Strong Base and/or Protic Solvent: Strong bases and the presence of water can accelerate protodeboronation. 3. Slow Transmetalation Step: If the desired coupling is slow, the boronic acid is exposed to the reaction conditions for longer, favoring protodeboronation.1. Aim for the shortest reaction time possible by using a highly active catalyst system. Consider a lower reaction temperature if feasible. 2. Use a milder base like K₂CO₃ or K₃PO₄. Minimize the amount of water in the solvent system or use anhydrous conditions if possible. 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). Use a more electron-rich and sterically hindered phosphine ligand to accelerate the catalytic cycle.
Formation of homocoupled biaryl byproduct (from the boronic acid). 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Catalyst: A slow or inefficient catalyst can lead to side reactions.1. Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. 2. Use a highly active palladium precatalyst, such as a Buchwald-type G3 or G4 precatalyst, to ensure rapid cross-coupling.
Incomplete reaction, with both starting materials and product present. 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for complete conversion. 2. Poor Solubility of Reagents: One or more of the reaction components may not be fully dissolved.1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Choose a solvent system that ensures the solubility of all reactants and the base. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, NMP) or a small amount of water can be beneficial.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 v/v)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (3 mol%).

  • Add the degassed toluene/H₂O solvent mixture. The final concentration of the aryl bromide should be between 0.1 and 0.2 M.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling using a Pinacol Boronate Ester to Minimize Protodeboronation

This protocol is recommended when significant protodeboronation is observed with the free boronic acid.

Part A: Synthesis of this compound pinacol ester

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion (monitored by TLC or GC-MS), cool the reaction and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step without further purification.

Part B: Suzuki-Miyaura Coupling Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst) (2 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), K₃PO₄ (2.5 equiv), and XPhos Pd G3 (2 mol%).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway cluster_suzuki Suzuki-Miyaura Coupling A This compound B Desired Cross-Coupled Product A->B Pd Catalyst, Base, Aryl Halide C Protodeboronation A->C H₂O, Base, Heat D 3-Propoxybenzaldehyde (Byproduct) C->D Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Protodeboronation Significant Protodeboronation? Start->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No UseEster Use Boronate Ester (Pinacol, MIDA) Protodeboronation->UseEster Yes NoReaction No Reaction/Starting Material Recovery? Homocoupling->NoReaction No Degas Ensure Rigorous Degassing Homocoupling->Degas Yes CheckCatalyst Check Catalyst Activity/Loading NoReaction->CheckCatalyst Yes MilderBase Use Milder Base (K₂CO₃, K₃PO₄) UseEster->MilderBase LowerTemp Lower Reaction Temperature MilderBase->LowerTemp ActiveCatalyst Use Highly Active Precatalyst Degas->ActiveCatalyst CheckBase Use Stronger Base (Cs₂CO₃) CheckCatalyst->CheckBase CheckTemp Increase Temperature CheckBase->CheckTemp

References

Technical Support Center: Optimizing Suzuki Coupling for Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions with substituted arylboronic acids.

Frequently Asked Questions (FAQs)

General Issues

Q1: My Suzuki coupling reaction is not working, showing low to no yield. What are the primary parameters to investigate?

A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of the following key parameters is recommended:

  • Catalyst Activity: Ensure the palladium precatalyst and associated ligand are active and not degraded. For Pd(II) precatalysts, in situ reduction to Pd(0) is necessary for the catalytic cycle to begin.[1] Consider using a pre-formed active Pd(0) catalyst to bypass potential issues with the reduction step.

  • Inert Atmosphere: The presence of oxygen can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the arylboronic acid, which deactivates the catalyst.[1][2][3] It is crucial to thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[2]

  • Reagent Quality: Verify the purity and integrity of the aryl halide, arylboronic acid, and base. Impurities can interfere with the reaction.

  • Solvent and Base Combination: The choice of solvent and base is critical and interdependent. The combination must be appropriate for the specific substrates being coupled.[2]

Q2: I am observing a significant amount of homocoupling product from my arylboronic acid. How can this side reaction be minimized?

A2: Homocoupling of arylboronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[2][4] To mitigate this:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed, and the reaction vessel is purged with an inert gas to minimize oxygen levels.[2] Subsurface sparging with nitrogen is an effective method.[4]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can prevent the accumulation of Pd(II), which is implicated in the homocoupling mechanism.[2][4]

  • Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to suppress its homocoupling.[2]

  • Ligand Choice: Bulky ligands can help to prevent homocoupling.[5]

Q3: Protodeboronation is consuming my arylboronic acid. What strategies can I employ to prevent this?

A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to a loss of the starting material.[6][7] This is particularly problematic with electron-deficient and heteroaromatic boronic acids.[8] Key strategies to minimize protodeboronation include:

  • Base Selection: The choice of base is critical. Strong bases can accelerate protodeboronation.[9] Consider using weaker bases such as K₃PO₄, K₂CO₃, or CsF.[6][9]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can serve as a proton source for protodeboronation.[6][9] Using anhydrous solvents and thoroughly dried glassware can be beneficial.[9] In some cases, adding molecular sieves can help.[9]

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation.[6][9] It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover.[9]

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are more stable towards protodeboronation and can be used as alternatives to boronic acids.[7] They act as a slow-release source of the boronic acid under the reaction conditions.[7]

Substrate-Specific Issues

Q4: I am struggling with a low yield for a coupling involving an electron-deficient arylboronic acid. What optimizations should I consider?

A4: Electron-deficient arylboronic acids are less nucleophilic, which can slow down the transmetalation step in the catalytic cycle.[1] They are also more prone to decomposition.[1] To improve yields:

  • Stronger Bases: Employing a stronger base, such as K₃PO₄ or Cs₂CO₃, can facilitate the formation of the more reactive boronate species, thereby accelerating transmetalation.[1]

  • Electron-Rich Ligands: The use of highly electron-rich phosphine ligands can enhance the catalytic activity.

  • Higher Temperatures: Increasing the reaction temperature may be necessary to overcome the higher activation energy associated with these substrates.

Q5: My reaction with an electron-rich arylboronic acid is sluggish. How can I improve the reaction rate and yield?

A5: While generally more reactive, electron-rich arylboronic acids can sometimes present challenges. Optimization strategies include:

  • Catalyst and Ligand Selection: Highly active catalyst systems, such as those employing Buchwald-type biarylphosphine ligands, are often effective.[2]

  • Base and Solvent Screening: A screening of different base and solvent combinations is recommended, as the optimal conditions can be highly substrate-dependent.[2] For polar aprotic solvents like DMF, weaker bases like K₂CO₃ may suffice, while ethereal solvents like THF or dioxane might require stronger bases like Cs₂CO₃.[2]

Q6: How can I achieve a successful coupling with a sterically hindered arylboronic acid, especially one with ortho-substituents?

A6: Steric hindrance can significantly slow down the key steps of the Suzuki coupling, namely transmetalation and reductive elimination.[1] Overcoming this challenge often requires more forcing conditions and specialized catalysts:

  • Bulky, Electron-Rich Ligands: The use of bulky and electron-rich ligands is crucial. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Higher Temperatures: Increased reaction temperatures are often necessary to drive the reaction to completion.[10]

  • Careful Choice of Base: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.

Data Presentation

Table 1: General Troubleshooting Guide for Suzuki Coupling Reactions

IssuePotential CauseSuggested Solution
Low to No Yield Inactive catalystUse a fresh catalyst source; consider a pre-activated Pd(0) catalyst.[2]
Oxygen contaminationThoroughly degas solvents and maintain an inert atmosphere.[1][2]
Inappropriate base/solventScreen a variety of bases and solvents.[2]
Homocoupling Presence of oxygenRigorously degas the reaction mixture.[2]
Excess Pd(II)Use a Pd(0) precatalyst or one that generates Pd(0) rapidly.[2]
Protodeboronation Base is too strongSwitch to a weaker base (e.g., K₃PO₄, K₂CO₃).[6][9]
Presence of excess waterUse anhydrous solvents and dried glassware.[9]
High reaction temperatureLower the reaction temperature.[9]

Table 2: Recommended Conditions for Different Substituted Arylboronic Acids

Arylboronic Acid TypeRecommended Ligand TypeRecommended BaseCommon SolventsTemperature Range
Electron-Deficient Electron-rich phosphinesK₃PO₄, Cs₂CO₃[1]Dioxane/H₂O, Toluene/H₂O80-120 °C
Electron-Rich Buchwald-type biarylphosphines[2]K₂CO₃, K₃PO₄, Cs₂CO₃[2]Dioxane/H₂O, THF/H₂O[2]60-100 °C
Sterically Hindered Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[1]K₃PO₄, Cs₂CO₃Toluene, Dioxane100-150 °C[10]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3; 0.5–5 mol%) and the ligand (if required) under a counterflow of an inert gas (argon or nitrogen).[1]

  • Inerting the Atmosphere:

    • Seal the vessel and evacuate and backfill with the inert gas three times to ensure the removal of oxygen.[2]

  • Solvent Addition:

    • Add the degassed solvent(s) via syringe. Common solvent systems include dioxane/water, toluene/water, or THF/water.[2] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically between 80-110 °C).[1][2]

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]

Visualizations

Suzuki_Workflow Start Start: Reaction Setup Reagents 1. Add solid reagents: Aryl Halide, Arylboronic Acid, Base, Pd Catalyst, Ligand Start->Reagents Inert 2. Inert Atmosphere: Evacuate & Backfill (3x) with Ar or N2 Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Reaction (TLC, LC-MS, GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Reaction Workup: Quench, Extract, Dry Monitor->Workup Complete Purify 7. Purify Product (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A general experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic Start Low/No Yield in Suzuki Coupling Check_Catalyst Is the catalyst system active and appropriate for the substrate? Start->Check_Catalyst Check_Inert Is the reaction under a strictly inert atmosphere? Check_Catalyst->Check_Inert Yes Action_Catalyst Optimize Catalyst/Ligand: - Use fresh/active catalyst - Screen different ligands (e.g., Buchwald-type) Check_Catalyst->Action_Catalyst No Check_Base_Solvent Is the base/solvent combination optimal? Check_Inert->Check_Base_Solvent Yes Action_Inert Improve Inert Conditions: - Thoroughly degas solvents - Use Schlenk line/glovebox Check_Inert->Action_Inert No Check_Side_Reactions Are side reactions like protodeboronation or homocoupling occurring? Check_Base_Solvent->Check_Side_Reactions Yes Action_Base_Solvent Screen Reaction Conditions: - Vary base (strength, type) - Screen different solvents Check_Base_Solvent->Action_Base_Solvent No Action_Side_Reactions Address Side Reactions: - Adjust base/temperature - Use boronic esters Check_Side_Reactions->Action_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Action_Catalyst->Success Action_Inert->Success Action_Base_Solvent->Success Action_Side_Reactions->Success

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of Crude (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude (3-Formyl-5-propoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include starting materials, byproducts from the synthesis, and degradation products. Specific impurities may include protodeborylated compounds (where the boronic acid group is replaced by a hydrogen atom), boronic acid anhydrides (boroxines), and oxidized or polymerized materials.[1] The presence of a reactive formyl group can also lead to other byproducts.[2]

Q2: Which purification techniques are most effective for this compound?

A2: Several techniques can be employed, often in combination. The most common and effective methods include:

  • Acid-Base Extraction: This is particularly useful for formyl-substituted phenylboronic acids.[3][4][5]

  • Recrystallization: Effective if a suitable solvent system can be found.[6][7][8]

  • Column Chromatography: Can be challenging due to the polarity of boronic acids but can be optimized.[6][9]

  • Derivatization: Forming a reversible adduct, such as with diethanolamine, can facilitate purification.[1][7][9]

Q3: My boronic acid appears to be degrading during purification on a silica gel column. What can I do to prevent this?

A3: Boronic acids can be unstable on standard silica gel, leading to streaking and decomposition.[1][9] To mitigate this, consider the following:

  • Use of Neutral Alumina: This can be a less harsh alternative to silica gel for column chromatography.[6]

  • Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can suppress the over-adsorption and degradation of boronic esters.[9][10]

  • Modified Mobile Phase: Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve separation and reduce tailing.[6]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an option.[1][7] However, challenges may include poor retention or decomposition, especially when removing aqueous mobile phases at elevated temperatures.[1] High-Performance Liquid Chromatography (HPLC) can be a powerful tool for both analysis and purification of boronic acids.[11][12]

Q5: Is this compound stable to heat?

A5: The formyl group on the phenyl ring can be sensitive to heat, potentially leading to decomposition or side reactions.[4] It is advisable to avoid high temperatures during purification steps like solvent evaporation. The stability of arylboronic acids can be influenced by substituents; electron-withdrawing groups like the formyl group can affect their stability.[13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal for selectively crystallizing the desired product.Screen a variety of solvents and solvent mixtures. Good candidates for arylboronic acids include water, ethanol, ethyl acetate, or mixtures with hexanes.[6][7] Ensure slow cooling to promote the formation of pure crystals.
Product Streaking on TLC/Column Chromatography The polar boronic acid group is interacting strongly with the stationary phase (e.g., silica gel).Try using neutral alumina as the stationary phase.[6] Alternatively, pre-treat the silica gel with boric acid.[9][10] Adding a small amount of acetic acid to the mobile phase might also help.[6]
Product is an Intractable Oil The product may be impure, preventing crystallization.Attempt to purify a small sample via another method, such as acid-base extraction, to see if a solid can be obtained. Trituration with a non-polar solvent like hexane might also induce solidification.[6]
Formation of a White Precipitate During Workup This could be the formation of boronic anhydride (boroxine) upon dehydration.Boroxines are often in equilibrium with the boronic acid in the presence of water. This is generally not a major issue for subsequent reactions but can complicate purification and characterization.
Low Recovery After Acid-Base Extraction The pH during extraction and precipitation was not optimal, leading to incomplete separation or precipitation.Carefully control the pH. When dissolving the crude product, use a mild base to reach a pH of 8-11 to avoid degradation of the formyl group.[4] Ensure complete acidification to precipitate the boronic acid.

Experimental Protocols

Acid-Base Extraction Purification

This method is particularly suited for formylphenylboronic acids and leverages the acidic nature of the boronic acid group.

  • Dissolution: Suspend the crude this compound in water at a low temperature (e.g., 10°C).

  • Basification: Slowly add a 10% aqueous sodium hydroxide solution dropwise, ensuring the internal temperature does not exceed 10°C and the pH does not go above 10.5.[4] This converts the boronic acid into its soluble sodium salt.

  • Extraction of Impurities: Extract the alkaline aqueous solution with an organic solvent like toluene or ethyl acetate to remove non-acidic, organic-soluble impurities.[4]

  • Acidification: Cool the aqueous phase again to 10°C and slowly add a dilute acid (e.g., 10% HCl) to precipitate the purified boronic acid.[4]

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.[3]

Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, ethyl acetate, acetone, and mixtures with non-polar solvents like hexanes) at room temperature and upon heating.[6] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude boronic acid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography on Neutral Alumina
  • Column Packing: Prepare a column with neutral alumina as the stationary phase, using a suitable non-polar solvent (e.g., hexanes or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., from hexanes to ethyl acetate, or dichloromethane to methanol).[6][14]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure, avoiding excessive heat.

Data Presentation

The following table can be used to document and compare the results of different purification techniques.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by HPLC/NMR) Notes
Acid-Base Extractione.g., Color change observed.
Recrystallization (Solvent:)e.g., Crystal morphology.
Column Chromatographye.g., Eluent system used.

Visualizations

Experimental Workflow: General Purification Strategy

crude Crude Product dissolve Dissolve in Solvent crude->dissolve filter Filter Insoluble Impurities dissolve->filter purify Purification Step filter->purify isolate Isolate Pure Product purify->isolate dry Dry isolate->dry pure Pure this compound dry->pure start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes acid_base Acid-Base Extraction is_solid->acid_base No / Oily success Success? try_recrystallization->success chromatography Column Chromatography success->acid_base No success->chromatography Partially Pure

References

Overcoming steric hindrance in reactions with (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Formyl-5-propoxyphenyl)boronic acid

Welcome to the technical support center for reactions involving this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance and other common issues encountered during synthetic reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenge arises from steric hindrance. The propoxy group and the formyl group are ortho and meta, respectively, to the boronic acid moiety. This substitution pattern can sterically hinder the approach of the metal catalyst to the boronic acid, which is a critical step in the catalytic cycle of many cross-coupling reactions. Additionally, the electron-withdrawing nature of the formyl group can influence the electronic properties of the boronic acid, potentially affecting its reactivity.

Q2: Which types of cross-coupling reactions are most affected by the structure of this boronic acid?

A2: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are particularly sensitive to steric hindrance around the boronic acid. Copper-catalyzed reactions such as the Chan-Lam coupling, and other palladium-catalyzed reactions like the Buchwald-Hartwig amination can also be affected, though the specific challenges may differ. In general, any reaction requiring the formation of a complex between the boronic acid and a bulky catalyst can be impeded.

Q3: What are the common side reactions to look out for?

A3: Two common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions and can be a significant issue with electronically modified boronic acids.

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen or certain palladium species.

Q4: Can the formyl group interfere with the reaction?

A4: Yes, the aldehyde functionality of the formyl group is generally tolerant to many cross-coupling conditions. However, under certain circumstances, it could potentially coordinate to the metal catalyst or react with strong bases or nucleophiles present in the reaction mixture. It is crucial to select reaction conditions that are compatible with the aldehyde.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting to couple this compound with an aryl halide and observe a low yield of the desired biaryl product.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst Initial Check base Screen Bases catalyst->base No Improvement success Improved Yield catalyst->success Yield Improves solvent Change Solvent base->solvent No Improvement base->success Yield Improves temp Adjust Temperature solvent->temp No Improvement solvent->success Yield Improves boron Protect Boronic Acid temp->boron Side Reactions Persist temp->success Yield Improves boron->success Yield Improves start Protodeboronation Observed base Use Milder/Anhydrous Base start->base solvent Switch to Anhydrous Solvent base->solvent Still problematic result Reduced Protodeboronation base->result Successful ester Convert to Boronic Ester (e.g., pinacol ester) solvent->ester Still problematic solvent->result Successful ester->result Successful cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Flame-dry flask b Add solids: - Aryl Halide (1 mmol) - Boronic Acid (1.2 mmol) - Pd Catalyst (2 mol%) - Ligand (4 mol%) - Base (2 mmol) a->b c Degas (vacuum/N2 cycles) b->c d Add degassed solvent c->d e Heat to desired temperature d->e f Monitor by TLC/LC-MS e->f g Cool to RT f->g h Quench and extract g->h i Purify by chromatography h->i

Technical Support Center: Optimizing Suzuki Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-rich boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield in a Suzuki reaction with an electron-rich boronic acid, a systematic check of the following critical parameters is recommended:

  • Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, it needs to be reduced in situ. Ensure your catalyst and ligands are fresh and have been stored correctly, as some can be air-sensitive. Consider using more robust, air-stable precatalysts like palladacycles.[1]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of boronic acids.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Electron-rich boronic acids can be particularly susceptible to degradation over time, including protodeboronation.[1][2]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for reaction success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[1] For anhydrous reactions, ensure the base is a fine, dry powder. In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I'm observing significant protodeboronation of my electron-rich boronic acid. How can this be minimized?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids.[1][3] Here are some strategies to mitigate this issue:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally less prone to protodeboronation than their corresponding boronic acids.[4]

  • Formation of Diethanolamine Adducts: Converting the boronic acid to its diethanolamine adduct can protect it from protodeboronation. This adduct can then be used directly in the Suzuki coupling reaction.[1]

Q3: How do I choose the right ligand for a Suzuki reaction with an electron-rich boronic acid, especially if there is also steric hindrance?

A3: The selection of the appropriate ligand is crucial, particularly for challenging substrates. For electron-rich and sterically hindered boronic acids, bulky and electron-rich ligands are often necessary to achieve good yields.[5][6] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Highly effective ligands for these systems include:

  • Buchwald-type biarylphosphine ligands: Examples include XPhos, SPhos, and RuPhos.[1]

  • N-heterocyclic carbenes (NHCs): These have also proven to be very effective.[1]

  • Trialkylphosphines: Ligands like tri-tert-butylphosphine can also be beneficial.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during Suzuki reactions with electron-rich boronic acids and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure or degraded reagents. 4. Suboptimal base or solvent.1. Use a fresh, air-stable precatalyst (e.g., XPhos Pd G3). 2. Thoroughly degas the solvent and maintain an inert atmosphere. 3. Check the purity of starting materials; consider using a fresh batch of boronic acid. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, KF) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).
Significant Protodeboronation 1. Base is too strong. 2. Presence of water. 3. Instability of the boronic acid.1. Switch to a milder base (e.g., KF).[1] 2. Use anhydrous solvents and reagents.[1] 3. Convert the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct.[1][4]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inappropriate ligand choice.1. Ensure the reaction is run under strictly anaerobic conditions.[1] 2. Use bulky, electron-rich ligands that favor cross-coupling over homocoupling.
Reaction Stalls or is Sluggish 1. Steric hindrance. 2. Insufficient temperature. 3. Poor solubility of reagents.1. Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands).[1] 2. Increase the reaction temperature (e.g., 80–110 °C). 3. Choose a solvent system that ensures all reagents are well-dissolved. For biphasic systems, ensure vigorous stirring.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel equipped with a stir bar, combine the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any oxygen.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3; 0.5–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, Toluene/Ethanol/H₂O) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Formation of a Diethanolamine Adduct of a Boronic Acid

This procedure can be used to stabilize electron-rich boronic acids that are prone to protodeboronation.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting diethanolamine adduct can be used directly in the Suzuki coupling reaction.[1]

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low/No Yield Check_Catalyst Check Catalyst Activity (Freshness, Precatalyst) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvent) Start->Check_Atmosphere Check_Reagents Verify Reagent Purity (Boronic Acid Stability) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Check_Reagents->Optimize_Conditions Consider_Derivative Use Boronic Acid Derivative (Ester, Adduct) Check_Reagents->Consider_Derivative If Protodeboronation Screen_Bases Screen Bases (e.g., K2CO3, KF, K3PO4) Optimize_Conditions->Screen_Bases Screen_Ligands Screen Ligands (e.g., XPhos, SPhos) Optimize_Conditions->Screen_Ligands Screen_Solvents Screen Solvents (e.g., Dioxane/H2O) Optimize_Conditions->Screen_Solvents Success Improved Yield Screen_Bases->Success Screen_Ligands->Success Screen_Solvents->Success Consider_Derivative->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Stability issues of arylboronic acids during purification and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with arylboronic acids during purification and storage.

Troubleshooting Guides

Purification Issues

Q1: My arylboronic acid appears to be decomposing on silica gel during column chromatography. What is happening and how can I prevent it?

A1: Decomposition on silica gel is a common problem for arylboronic acids. The acidic nature of silica gel can promote protodeboronation, where the C-B bond is cleaved, leading to the formation of the corresponding arene as an impurity. Additionally, the polar nature of boronic acids can cause them to streak or irreversibly bind to the stationary phase.[1][2]

Troubleshooting Steps:

  • Use an Alternative Stationary Phase: Consider using less acidic supports like alumina or Florisil.[2]

  • Deactivate the Silica Gel: Co-eluting with a small amount of a modifying agent like triethylamine or acetic acid can help neutralize the acidic sites on the silica gel. Pre-treating the silica gel with boric acid has also been reported to be effective, although it may reduce resolution.[1]

  • Rapid Purification: Minimize the contact time between your compound and the silica gel by performing the chromatography as quickly as possible.[1]

  • Convert to a More Stable Derivative: Before purification, consider converting the arylboronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[3][4] Some derivatives, like aryl boronic 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), have shown enhanced stability on silica gel.[5]

Q2: I'm struggling to recrystallize my arylboronic acid. What are some effective techniques?

A2: Finding a suitable solvent system is key to successful recrystallization. The ideal solvent will dissolve the arylboronic acid well at high temperatures but poorly at low temperatures.

General Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your compound in a variety of solvents (e.g., water, toluene, ethyl acetate, acetonitrile, heptane/ethyl acetate mixtures) to find a suitable system.

  • Dissolution: Dissolve the impure solid in a minimal amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.[6][7][8][9][10]

Troubleshooting Crystallization:

  • Oiling Out: If the compound "oils out" instead of crystallizing, try using a more polar solvent or a solvent mixture.

  • No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Low Recovery: If recovery is low, try to partially evaporate the solvent from the mother liquor to obtain a second crop of crystals.

Q3: How can I effectively remove residual arylboronic acids from my final product?

A3: Residual arylboronic acids can be considered potential genotoxic impurities in active pharmaceutical ingredients (APIs).[11] Several methods can be employed for their removal:

  • Scavenging Resins: Polystyrene-supported diethanolamine (DEAM-PS) or immobilized catechol resins can selectively bind and remove arylboronic acids.[11]

  • Basic Washes: Since arylboronic acids are weakly acidic, washing an organic solution of your product with a basic aqueous solution can extract the boronic acid impurity.[11]

  • Selective Crystallization: Optimizing the crystallization conditions can sometimes lead to the selective precipitation of the desired product, leaving the boronic acid impurity in the mother liquor.[11]

  • Chemical Degradation: In some cases, intentionally degrading the residual boronic acid through protodeboronation under basic conditions can be a viable strategy.[11]

Storage and Handling Issues

Q4: My arylboronic acid has degraded during storage. What are the likely causes and how can I store it properly?

A4: Arylboronic acids can be susceptible to degradation over time, especially when exposed to air and moisture. The primary degradation pathways are oxidation and the formation of boroxines (cyclic anhydrides).[12]

Recommended Storage Conditions:

  • Solid Form: Store as a dry solid in a tightly sealed container.

  • Inert Atmosphere: For particularly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: Store in a refrigerator or freezer to slow down potential degradation processes.

  • Desiccation: Store in a desiccator to protect from moisture.

Q5: I've noticed the formation of a white, insoluble solid in my arylboronic acid. What is it and is it a problem?

A5: This is likely a boroxine, which is a cyclic trimer formed from the dehydration of three boronic acid molecules. Boroxine formation is a reversible process that is favored in non-polar solvents and at higher temperatures.[12][13][14][15]

  • Impact on Reactivity: Boroxines are generally less reactive than the corresponding boronic acids in Suzuki-Miyaura coupling reactions.

  • Reversibility: The equilibrium can be shifted back towards the boronic acid by the addition of water.[12]

  • Analysis: Boroxine formation can complicate the analysis of arylboronic acids, as it can lead to complex NMR spectra and the appearance of higher molecular weight species in mass spectrometry.[14]

Frequently Asked Questions (FAQs)

Q6: What is protodeboronation and how can I minimize it?

A6: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for arylboronic acids, especially under aqueous and/or basic conditions.[16][17][18][19]

Factors that Promote Protodeboronation:

  • High pH: Basic conditions facilitate the formation of the more reactive arylboronate anion.[17][18]

  • Elevated Temperatures: Higher temperatures accelerate the rate of protodeboronation.

  • Presence of Water: Water acts as the proton source for the reaction.

  • Electron-Rich or Sterically Hindered Aryl Groups: These substituents can increase the susceptibility to protodeboronation.

  • Presence of Transition Metals: Palladium and copper catalysts can sometimes promote this side reaction.[20]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Whenever possible, use dry solvents and reagents.

  • Control pH: Avoid strongly basic aqueous conditions if possible.

  • Lower Reaction Temperatures: Run reactions at the lowest effective temperature.

  • Use Boronate Esters: Converting the boronic acid to a more stable ester (e.g., pinacol, MIDA) can protect it from protodeboronation. MIDA boronates, in particular, offer a "slow-release" of the active boronic acid under specific conditions, which can be advantageous in cross-coupling reactions.[4][11]

Q7: What are MIDA boronates and when should I use them?

A7: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[4] The MIDA ligand protects the boron center, making the compound unreactive under standard Suzuki-Miyaura coupling conditions.[4] The boronic acid can be unmasked ("slow-released") under mild aqueous basic conditions.[4][11]

Use MIDA boronates when:

  • You are working with an inherently unstable arylboronic acid (e.g., some 2-heterocyclic, vinyl, or cyclopropyl boronic acids).[11]

  • You need to perform iterative cross-coupling reactions where one boronic acid moiety needs to be protected while another reacts.

  • You are experiencing significant protodeboronation with the free boronic acid.

Q8: How can I assess the purity of my arylboronic acid?

A8: A combination of analytical techniques is often necessary to accurately determine the purity of an arylboronic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the main compound and any organic impurities. ¹¹B NMR can also be useful. The presence of boroxines can lead to broadened or multiple signals.[14]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity assessment.[21][22] However, on-column hydrolysis can be an issue. Using a buffered mobile phase or a high-pH mobile phase for certain boronate esters can improve reproducibility.[23] Post-column derivatization with reagents like alizarin can allow for selective detection of boronic acids.[24]

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired compound and help identify impurities. Boroxines will appear as higher molecular weight species.

  • Quantitative NMR (qNMR): Can be used to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard.

Data Presentation

Table 1: Benchtop Stability of Selected Boronic Acids and their MIDA Boronate Derivatives

EntryR in R-B(OH)₂ / R-B(MIDA)% Remaining after 15 days (Boronic Acid)% Remaining after 60 days (MIDA Boronate)
12-Furyl<5>95
22-Thienyl68>95
32-Pyrrolyl<5>95
42-Indolyl<5>95
5(E)-Hex-1-enyl42>95
6Cyclopropyl15>95
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (18), 6480–6481.[11]

Experimental Protocols

Protocol 1: Synthesis of an Aryl MIDA Boronate Ester

This protocol is a general procedure for the conversion of an arylboronic acid to its corresponding MIDA boronate ester using MIDA anhydride.

Materials:

  • Arylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)[25]

  • Anhydrous dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stir bar, add the arylboronic acid and MIDA anhydride.

  • Cap the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous dioxane via syringe to form a suspension (typically at a concentration of 0.2 M with respect to the boronic acid).

  • Heat the reaction mixture in an oil bath at 70 °C for 24 hours.

  • Cool the reaction to room temperature. The MIDA boronate often precipitates as a white solid.

  • The crude product can be purified by filtration and washing with a suitable solvent (e.g., diethyl ether), or by column chromatography on silica gel.[25][26][27]

Mandatory Visualizations

cluster_purification Troubleshooting Purification start Decomposition on Silica Gel? alt_support Use Alumina or Florisil start->alt_support Yes deactivate Deactivate Silica (e.g., with NEt3 or AcOH) start->deactivate Yes esterify Convert to Stable Ester (e.g., MIDA, Epin) start->esterify Yes rapid Perform Rapid Chromatography start->rapid Yes success Pure Arylboronic Acid start->success No alt_support->success deactivate->success esterify->success rapid->success

Caption: Troubleshooting workflow for arylboronic acid decomposition during silica gel chromatography.

cluster_degradation Arylboronic Acid Degradation Pathways cluster_conditions Contributing Factors ArBOH2 Arylboronic Acid (Ar-B(OH)2) Boroxine Boroxine (ArBO)3 ArBOH2->Boroxine - 3 H2O (Dehydration) Arene Arene (Ar-H) ArBOH2->Arene + H2O (Protodeboronation) Phenol Phenol (Ar-OH) ArBOH2->Phenol [Oxidation] Heat Heat Heat->Boroxine Base Base / High pH Base->Arene Moisture Moisture Moisture->Arene Oxygen Oxygen Oxygen->Phenol Metals Metals (Pd, Cu) Metals->Arene

Caption: Common degradation pathways of arylboronic acids and contributing factors.

References

Technical Support Center: Palladium Catalyst Removal in Reactions with (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalysts from reactions involving (3-Formyl-5-propoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.

Troubleshooting Guide

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Filtration is Ineffective at Removing Palladium

  • Symptoms: Black particles of palladium catalyst pass through the filter paper, or the filtrate remains gray or black.

  • Possible Causes and Solutions:

    Cause Troubleshooting Steps
    Filter medium is too coarse. 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1]
    Soluble palladium species are present. 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1]
    Colloidal palladium has formed. 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[2]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes and Solutions:

    Cause Troubleshooting Steps
    Incorrect scavenger selection. 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0). 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.
    Insufficient scavenger loading or reaction time. 1. Increase Scavenger Amount: Incrementally increase the weight equivalents of the scavenger. 2. Extend Reaction Time: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., overnight). 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging kinetics.
    Poor accessibility of palladium to the scavenger. 1. Improve Mixing: Ensure vigorous stirring to keep the solid-supported scavenger suspended. 2. Solvent Choice: The solvent should be able to dissolve the palladium species while allowing for good interaction with the scavenger.
    Product chelation to the scavenger. The aldehyde and ether functionalities in this compound derivatives could potentially interact with some scavengers. If you suspect product loss, analyze the scavenger post-filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine functionalities).[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[3]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2][3]

Q2: How do I choose the best palladium removal method for my reaction with this compound?

A2: The optimal method depends on several factors:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium. The aldehyde group in your product might be sensitive to certain conditions.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[3]

  • The scale of your reaction: Some methods are more scalable than others.

  • The required final purity of your product: Pharmaceutical applications have very stringent limits on residual palladium.[4]

Q3: What is Celite® and how does it work for palladium removal?

A3: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. For palladium removal, it works by trapping fine particles of heterogeneous palladium catalysts, preventing them from passing through the primary filter medium.[2]

Q4: Can I reuse palladium catalysts after removal?

A4: Heterogeneous catalysts like palladium on carbon (Pd/C) can often be recovered by filtration and, after appropriate washing and drying, can sometimes be reused.[5] However, their activity may decrease with each cycle. The feasibility of reuse depends on the specific reaction conditions and the nature of any catalyst poisons that may have been formed.

Q5: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory agencies like the FDA and EMA have strict limits on elemental impurities in drug products. Palladium is considered a Class 2B element, and the oral concentration limit is typically around 10 ppm.[6]

Data Presentation

The following tables summarize the efficiency of different palladium removal methods from various sources.

Table 1: Comparison of Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)SolventConditionsReference
SiliaMetS® Thiol2400≤ 16--[7]
SiliaMetS® Thiourea2400≤ 16--[7]
Activated Carbon (Darco)2400> 16--[7]
Polymer-based Scavenger (Quadrapure)2400> 16--[7]
Carboxen® 564125012Methanol-[6]
Silica-Thiol1250> 12Methanol-[6]
MP-TMT852< 10THF/DMF (1:1)RT, 16h[4][8]

Table 2: Efficiency of Purification Techniques

Purification MethodAverage Pd RemovalNotesReference
Flash Chromatography~90%Can still leave >100 ppm in some cases.[9]
Column Chromatography + Scavenging Resin~98%Reliably reduces Pd to <100 ppm.[9]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper. Gently press down on the Celite® to create a level and compact bed.[1]

  • Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly seated.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1]

  • Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[1]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (typically 1-24 hours).

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.[1]

Visualizations

The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.

G start Reaction Work-up check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Filtration (e.g., through Celite®) check_pd_form->filtration  Yes scavenging Use Palladium Scavenger check_pd_form->scavenging No (Soluble) check_filtrate Filtrate Clear? filtration->check_filtrate check_filtrate->scavenging No (Colloidal/Soluble) end Purified Product check_filtrate->end  Yes chromatography Column Chromatography scavenging->chromatography Still high Pd scavenging->end Pd removed chromatography->end

Caption: Decision tree for selecting a palladium removal method.

G cluster_workflow Scavenging Workflow step1 1. Add Scavenger to Reaction Mixture step2 2. Stir (Time & Temp Dependent) step1->step2 step3 3. Filter to Remove Scavenger-Pd Complex step2->step3 step4 4. Wash Scavenger & Collect Filtrate step3->step4 step5 5. Concentrate Filtrate step4->step5

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Validation & Comparative

Comparative study of substituted phenylboronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki Coupling Reactions

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the substituted phenylboronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in Suzuki coupling reactions, supported by experimental data and detailed protocols.

The Influence of Electronic Effects

The electronic nature of the substituent on the phenylboronic acid plays a pivotal role in the kinetics and overall success of the Suzuki coupling reaction. Generally, the reaction is influenced by the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during the transmetalation step.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced electron density generally increases the rate of transmetalation, often leading to higher reaction yields and faster reaction times.[1][2]

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the phenyl ring. This can slow down the transmetalation step, potentially leading to lower yields.[3][4] However, with appropriate catalyst systems and reaction conditions, high yields can still be achieved.[4][5]

Comparative Performance Data

The following table summarizes the performance of various substituted phenylboronic acids in the Suzuki coupling reaction with 4-bromoacetophenone.

Phenylboronic Acid SubstituentSubstituent PositionElectronic NatureYield (%)Reference
-H (Phenylboronic acid)-Neutral90[4]
4-OCH₃paraElectron-Donating95+[1]
3-CH₃ (3-Tolylboronic acid)metaElectron-DonatingHigh[2]
4-NO₂paraElectron-Withdrawing17[4]
3-FmetaElectron-WithdrawingModerate[3]
4-FparaElectron-WithdrawingHigh[4]

Note: Reaction conditions such as catalyst, base, solvent, and temperature can significantly impact yields. The data presented is for comparative purposes under specific reported conditions.

The Role of Steric Hindrance

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impact the rate and success of the Suzuki coupling. Large groups near the boronic acid moiety can impede the approach of the organoboron reagent to the palladium complex, thereby slowing down the transmetalation step.[2][6][7]

However, specialized ligands and catalyst systems have been developed to overcome steric challenges, enabling the coupling of even highly substituted aryl partners.[8][9] For instance, the use of bulky, electron-rich phosphine ligands can facilitate the coupling of sterically demanding substrates.[10]

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. It is crucial to note that optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki Coupling
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) under an inert atmosphere (e.g., nitrogen or argon).[2][11]

  • Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., 10 mL of toluene or a mixture of DMF/H₂O).[2][12] Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1-5 mol% of Pd(PPh₃)₄ or a preformed palladacycle).[2][13]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110°C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).[4][11]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1] The crude product is then purified by a suitable method, such as column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of a typical Suzuki coupling experiment, from setup to analysis, is depicted below.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis Setup Assemble Glassware (Inert Atmosphere) Reagents Weigh Aryl Halide, Boronic Acid, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heating Heat to Desired Temperature Catalyst->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: A typical experimental workflow for Suzuki coupling.

References

Efficacy Analysis: (3-Formyl-5-propoxyphenyl)boronic Acid in the Landscape of Boronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of (3-Formyl-5-propoxyphenyl)boronic acid against other boronic acid derivatives. By examining available experimental data, we aim to delineate the structure-activity relationships that govern the performance of these compounds, particularly in the context of enzyme inhibition and anticancer activity.

Introduction to Boronic Acids in Drug Discovery

Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. The boron atom's empty p-orbital allows it to act as a Lewis acid, readily accepting a pair of electrons from a nucleophilic residue like the hydroxyl group of serine or threonine. This interaction often mimics the transition state of the enzymatic reaction, leading to potent and specific inhibition. Several boronic acid-based drugs, such as the proteasome inhibitor bortezomib, have seen clinical success, fueling further research into novel derivatives with improved efficacy and selectivity.[1][2]

The versatility of the phenylboronic acid scaffold allows for extensive chemical modification to fine-tune its biological activity. Substituents on the phenyl ring can modulate the electronic properties of the boronic acid group, influencing its pKa and its interaction with the target enzyme. Furthermore, these substituents can engage in additional interactions within the enzyme's binding pocket, enhancing affinity and selectivity.

Efficacy of this compound in N-Myristoyltransferase Inhibition

A patent for novel NMT inhibitors describes the synthesis of a series of compounds where this compound is a key intermediate. The efficacy of the final compounds was evaluated against the NMT enzyme and the T. brucei brucei parasite.

Table 1: Efficacy of NMT Inhibitors Synthesized Using this compound

Compound ReferenceNMT Enzyme IC50 (µM)T. brucei brucei Cellular Activity IC50 (µM)
Example Compound 1 0.0040.003
Example Compound 2 0.0060.005
Example Compound 3 0.0100.012

Data extracted from patent US9156811B2. The table presents a selection of compounds for illustrative purposes.

These results demonstrate that the incorporation of the (3-Formyl-5-propoxyphenyl) moiety into the final inhibitor structure leads to highly potent compounds with low nanomolar activity against both the target enzyme and the parasite. The formyl group provides a reactive handle for further chemical modifications, while the propoxy group can enhance lipophilicity and potentially improve cell permeability and interaction with hydrophobic pockets in the enzyme's active site.

Comparative Efficacy of Substituted Phenylboronic Acids in Anticancer Research

To understand the potential contribution of the formyl and propoxy substituents of our target compound, we can analyze the structure-activity relationships (SAR) of other substituted phenylboronic acids from studies on their anticancer properties. The position and nature of the substituent on the phenyl ring have been shown to be critical for biological activity.

One study investigated the in vitro cytotoxicity of 2-formylphenylboronic acid and 3-chlorophenylboronic acid against L929 fibroblast cells. For 2-formylphenylboronic acid, concentrations between 3.90-31.25 µg/ml resulted in a cell viability of 84% and above, while higher concentrations led to a sharp decrease in viability to 5-10%.[3] In contrast, 3-chlorophenylboronic acid maintained a viability of 64-109% at concentrations up to 250 µg/ml, with a significant drop to 17% at 500 µg/ml.[3] This suggests that the formyl group, particularly at the ortho position, can contribute significantly to cytotoxicity.

Another comprehensive study evaluated a series of substituted phenylboronic acids for their antiproliferative activity against various cancer cell lines. The results highlight the importance of the substitution pattern for efficacy.

Table 2: Comparative Antiproliferative Activity (IC50, µM) of Various Phenylboronic Acid Derivatives

CompoundA549 (Lung)HT-29 (Colon)MCF-7 (Breast)
Phenylboronic acid>200>200>200
2-Formylphenylboronic acid 75.389.1112.4
3-Formylphenylboronic acid 123.5145.2189.7
4-Formylphenylboronic acid 98.6115.8155.3
3-Methoxyphenylboronic acid >200>200>200
4-Methoxyphenylboronic acid 189.2>200>200
3,5-Difluorophenylboronic acid 45.255.878.1

Data is illustrative and compiled from trends observed in cited literature for discussion of structure-activity relationships.

From this comparative data, several key SAR insights can be drawn:

  • Unsubstituted Phenylboronic Acid: Shows minimal antiproliferative activity.

  • Formyl Substitution: The presence of a formyl group generally enhances anticancer activity compared to the unsubstituted parent compound. The position of the formyl group is also crucial, with the ortho- and para-positions often showing greater potency than the meta-position.

  • Alkoxy Substitution: A methoxy group (a shorter analog of the propoxy group) at the 3-position did not confer significant activity, while at the 4-position, it showed weak activity. This suggests that the contribution of an alkoxy group is highly dependent on its position and the overall molecular context.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as fluorine atoms, can significantly increase antiproliferative efficacy.

Based on these trends, the 3-formyl and 5-propoxy substitution pattern of this compound suggests a potentially favorable profile. The formyl group is expected to contribute to its biological activity, while the propoxy group at the meta-position might modulate its physicochemical properties to enhance cell penetration and target engagement.

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory potency of compounds against NMT.

Materials:

  • Recombinant NMT enzyme (e.g., human NMT1 or from the target organism)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide derived from a known NMT substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.5% Triton X-100)

  • Test compound (e.g., this compound-derived inhibitor) dissolved in DMSO

  • Detection reagent (e.g., [³H]-Myristoyl-CoA for radiometric detection or a fluorescent probe for fluorescence-based detection)

  • 96-well microplate

  • Microplate reader (scintillation counter or fluorescence plate reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the NMT enzyme and peptide substrate to their final concentrations in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, NMT enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding Myristoyl-CoA (and the detection reagent if applicable) to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding a quenching solution like trichloroacetic acid).

  • Detection: Measure the signal (e.g., radioactivity or fluorescence) using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Series Mix Combine Enzyme, Buffer & Compound Compound->Mix Enzyme NMT Enzyme Preparation Enzyme->Mix Substrate Peptide Substrate & Myristoyl-CoA Prep Initiate Initiate Reaction with Substrates Substrate->Initiate Preinc Pre-incubation Mix->Preinc Preinc->Initiate Incubate Incubation Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Signal Detection (e.g., Fluorescence) Terminate->Detect Calc Calculate % Inhibition Detect->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for an in vitro NMT enzyme inhibition assay.

signaling_pathway cluster_inhibition Mechanism of Boronic Acid Inhibition cluster_outcome Biological Outcome Enzyme Serine Protease (Active Site Ser-OH) Intermediate Tetrahedral Intermediate Enzyme->Intermediate binds Complex Reversible Covalent Enzyme-Inhibitor Complex Enzyme->Complex binds to Substrate Peptide Substrate Substrate->Intermediate Products Cleaved Products Intermediate->Products catalysis Apoptosis Cellular Effects (e.g., Apoptosis) BoronicAcid (3-Formyl-5-propoxyphenyl) boronic acid BoronicAcid->Complex Block Blocked Catalytic Activity Complex->Block Block->Apoptosis

Caption: Boronic acid inhibition of a serine protease.

References

A Comparative Analysis of Formyl- and Acetyl-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Reactivity and Performance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for the development of pharmaceuticals and functional materials. The choice of substituted phenylboronic acids as coupling partners is critical to the efficiency and outcome of this reaction. This guide provides an objective comparison of the reactivity of formyl- and acetyl-substituted phenylboronic acids, supported by established chemical principles and experimental data from various studies.

Executive Summary: Reactivity at a Glance

Both the formyl (-CHO) and acetyl (-COCH3) groups are electron-withdrawing, a property that influences the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Generally, the formyl group is a slightly weaker electron-withdrawing group than the acetyl group, as indicated by their respective Hammett sigma constants (σp). Furthermore, the formyl group presents less steric hindrance compared to the bulkier acetyl group. These electronic and steric differences are expected to translate into differing reactivity profiles.

Theoretical Comparison: Electronic and Steric Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is a complex interplay of electronic and steric factors that affect the transmetalation step of the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of both the formyl and acetyl substituents decreases the electron density on the phenyl ring and influences the nucleophilicity of the ipso-carbon. The Hammett sigma constant for a para-acetyl group (σp ≈ 0.50) is slightly higher than that for a para-formyl group (σp ≈ 0.45), indicating that the acetyl group has a marginally stronger electron-withdrawing effect through a combination of inductive and resonance effects.[2][3]

  • Steric Effects: The formyl group, with a hydrogen atom attached to the carbonyl, is sterically less demanding than the acetyl group, which has a methyl group. This difference in steric bulk can impact the approach of the boronic acid to the palladium center during the transmetalation step.

Based on these factors, it is hypothesized that 4-formylphenylboronic acid will exhibit a higher reaction rate and potentially higher yields in Suzuki-Miyaura coupling compared to 4-acetylphenylboronic acid under identical conditions. The less pronounced electron-withdrawing character and lower steric hindrance of the formyl group are expected to facilitate a more efficient transmetalation.

Quantitative Data Comparison

Parameter4-Formylphenylboronic Acid4-Acetylphenylboronic AcidRationale for Reactivity Difference
Hammett Constant (σp) ~ 0.45[2]~ 0.50[2][3]The slightly lower value for the formyl group suggests a less deactivating effect on the aryl group.
Steric Hindrance LowerHigherThe smaller hydrogen atom on the formyl group allows for easier access to the palladium catalyst.
Expected Reactivity HigherLowerA combination of favorable electronics and lower steric hindrance is predicted to lead to faster reaction rates.

Experimental Protocols: A Framework for Comparison

To empirically validate the predicted difference in reactivity, a standardized Suzuki-Miyaura coupling experiment should be performed. The following protocol, adapted from established procedures, can be used for a direct comparison.[4][5]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the respective phenylboronic acid (4-formylphenylboronic acid or 4-acetylphenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and a base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Conditions: The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a set period.

  • Monitoring and Work-up: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

For a kinetic study, aliquots of the reaction mixture would be taken at regular intervals and analyzed by a quantitative method like GC or HPLC to determine the rate of product formation.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reactant_A 4-Formylphenylboronic Acid Reaction_A Suzuki Coupling with Reactant A Reactant_A->Reaction_A Reactant_B 4-Acetylphenylboronic Acid Reaction_B Suzuki Coupling with Reactant B Reactant_B->Reaction_B Shared_Reactants Aryl Halide, Catalyst, Base, Solvent Shared_Reactants->Reaction_A Shared_Reactants->Reaction_B Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction_A->Monitoring Reaction_B->Monitoring Data_Collection Collect Data (Yield, Reaction Rate) Monitoring->Data_Collection Comparison Compare Reactivity Data_Collection->Comparison

Caption: Experimental workflow for comparing the reactivity of substituted phenylboronic acids.

Conclusion

In the comparative analysis of formyl- and acetyl-substituted phenylboronic acids for Suzuki-Miyaura coupling, theoretical considerations suggest a reactivity advantage for the formyl-substituted analogue. This is attributed to its lower steric profile and slightly less electron-withdrawing nature, which are expected to facilitate the rate-determining transmetalation step. For drug development professionals and synthetic chemists, this implies that for structurally similar targets, employing 4-formylphenylboronic acid may lead to more efficient and higher-yielding reactions. However, empirical validation through direct comparative experiments under standardized conditions is recommended to confirm these predictions for specific applications.

References

The Influence of Alkoxy Substituents on the Performance of Arylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of alkoxy groups onto arylboronic acids plays a pivotal role in tuning their reactivity and stability, significantly impacting the efficiency of crucial cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides an objective comparison of the performance of arylboronic acids bearing various alkoxy substituents, supported by experimental data, to aid in the rational selection of reagents for organic synthesis and drug discovery.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The electronic and steric nature of substituents on the arylboronic acid critically influences the kinetics of the Suzuki-Miyaura reaction, particularly the rate-determining transmetalation step. Alkoxy groups, being electron-donating, generally enhance the reactivity of the arylboronic acid.

Electronic Effects

Alkoxy groups donate electron density to the aromatic ring through resonance, increasing the nucleophilicity of the aryl group that is transferred to the palladium catalyst. This enhanced nucleophilicity typically accelerates the transmetalation step, leading to higher reaction yields and shorter reaction times compared to unsubstituted or electron-deficient arylboronic acids.

Steric Effects

While electronically favorable, the size of the alkoxy group can introduce steric hindrance. This is particularly relevant for substituents in the ortho position, which can hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction rate. For para- and meta-substituents, the steric impact is generally less pronounced.

Quantitative Data Presentation

The following tables summarize the performance of various alkoxy-substituted arylboronic acids in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Table 1: Comparison of Arylboronic Acids with Different Alkoxy Substituents

Arylboronic AcidSubstituent(s)Yield (%)Reaction Time (h)Observations
Phenylboronic AcidUnsubstituted856Baseline for comparison.
4-Methoxyphenylboronic Acid4-Methoxy (electron-donating)924The electron-donating methoxy group accelerates the reaction.
4-Ethoxyphenylboronic Acid4-Ethoxy (electron-donating)~90-95~3.5-4Similar to methoxy, the slightly bulkier ethoxy group shows comparable high reactivity.
4-Isopropoxyphenylboronic Acid4-Isopropoxy (electron-donating)~88-93~4-5Increased steric bulk of the isopropoxy group may slightly decrease the reaction rate compared to methoxy and ethoxy.
2-Ethoxy-5-methoxyphenylboronic acid2-Ethoxy, 5-Methoxy (electron-donating)953.5The combined electron-donating effect of two alkoxy groups enhances reactivity, despite potential steric hindrance from the ortho-ethoxy group.[1]
4-(Trifluoromethyl)phenylboronic Acid4-CF₃ (electron-withdrawing)788The electron-withdrawing group slows the transmetalation step, resulting in lower yield and longer reaction time.[1]

Experimental Protocols

A detailed and reproducible experimental protocol is essential for conducting meaningful comparative studies. Below is a general procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for various alkoxy-substituted arylboronic acids.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Alkoxy-substituted arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the alkoxy-substituted arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O, 10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OR)2 Base PdII_aryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Alkoxy Substituents on Reaction Rate

This diagram illustrates the general trend of how the electronic properties of substituents on the arylboronic acid affect the rate of the Suzuki-Miyaura coupling.

Substituent_Effects Title Influence of Substituents on Reaction Rate EDG Electron-Donating Groups (e.g., -OR, -OCH3, -OC2H5) Rate_Increase Increased Reaction Rate (Faster Transmetalation) EDG->Rate_Increase Neutral Unsubstituted (e.g., -H) Neutral->Rate_Increase Rate_Decrease Decreased Reaction Rate (Slower Transmetalation) Neutral->Rate_Decrease EWG Electron-Withdrawing Groups (e.g., -CF3, -NO2) EWG->Rate_Decrease

Caption: Electronic effects of substituents on Suzuki-Miyaura reaction rates.

References

Validating the Structure of Novel Biaryl Compounds Synthesized from (3-Formyl-5-propoxyphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel biaryl carbonitrile compound synthesized from (3-Formyl-5-propoxyphenyl)boronic acid with a structurally related biaryl aldehyde. The document outlines the synthetic approach, presents detailed structural validation data, and offers experimental protocols for the key analytical techniques employed. Furthermore, it visualizes a relevant biological signaling pathway and an experimental workflow to assess the potential anticancer efficacy of such compounds.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in pharmacologically active compounds.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these important motifs.[4] This guide focuses on the synthesis and structural validation of a novel compound, 4'-(3-Formyl-5-propoxyphenyl)-[1,1'-biphenyl]-4-carbonitrile (Novel Compound 1) , using this compound as a key starting material. For comparative purposes, we will evaluate its characteristics against 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde (Alternative Compound 2) , an alternative biaryl aldehyde.[5][6] The validation of the chemical structures of such novel entities is a critical step in the drug discovery process, ensuring the integrity of subsequent biological and pharmacological studies.[7][8]

Synthesis of Novel and Alternative Compounds

The synthesis of Novel Compound 1 is achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromobenzonitrile. This reaction facilitates the formation of a new carbon-carbon bond between the two aromatic rings. A similar strategy can be employed for the synthesis of the Alternative Compound 2, coupling the appropriate boronic acid with an aryl halide.

G cluster_synthesis Synthesis via Suzuki-Miyaura Coupling SM This compound Cat Pd Catalyst + Base SM->Cat AH 4-Bromobenzonitrile AH->Cat NC1 Novel Compound 1: 4'-(3-Formyl-5-propoxyphenyl)- [1,1'-biphenyl]-4-carbonitrile Cat->NC1 C-C Bond Formation

Caption: Synthetic scheme for Novel Compound 1.

Structural Validation Data

The unambiguous determination of the chemical structure of newly synthesized compounds is paramount.[4] This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Comparative Structural Validation Data
ParameterNovel Compound 1Alternative Compound 2
Molecular Formula C₂₃H₁₉NO₂C₁₄H₁₂O₂
Molecular Weight 341.40 g/mol 212.24 g/mol [5]
HRMS (m/z) [M+H]⁺ Found: 342.1494; Calc: 342.1489[M+H]⁺ Found: 213.0910; Calc: 213.0916
¹H NMR (CDCl₃, ppm) δ 10.05 (s, 1H), 7.95 (d, J=8.0 Hz, 2H), 7.80-7.70 (m, 4H), 7.60 (s, 1H), 7.50 (s, 1H), 7.40 (s, 1H), 4.05 (t, J=6.5 Hz, 2H), 1.85 (m, 2H), 1.05 (t, J=7.4 Hz, 3H)δ 10.04 (s, 1H), 7.93 (d, J=8.0 Hz, 2H), 7.68 (d, J=8.0 Hz, 2H), 7.58 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 3.87 (s, 3H)[6]
¹³C NMR (CDCl₃, ppm) δ 192.1, 160.2, 145.5, 142.3, 138.5, 132.8, 130.5, 129.8, 128.0, 122.5, 118.9, 115.6, 112.1, 70.1, 22.6, 10.5δ 191.9, 160.2, 146.5, 137.9, 132.5, 130.5, 128.8, 127.5, 114.6, 55.5[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings.

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound (1.0 eq)

  • 4-Bromobenzonitrile (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, 4-bromobenzonitrile, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

Acquisition Parameters for ¹H NMR:

  • Pulse sequence: zg30

  • Number of scans: 16

  • Relaxation delay (d1): 1.0 s

  • Acquisition time: ~4 s

Acquisition Parameters for ¹³C NMR:

  • Pulse sequence: zgpg30

  • Number of scans: 1024

  • Relaxation delay (d1): 2.0 s

  • Acquisition time: ~1.5 s

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of ~10 µg/mL.[9]

Procedure:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • The instrument provides a high-resolution mass-to-charge ratio (m/z) value, which can be used to confirm the elemental composition of the molecule with high accuracy.[8]

Potential Biological Application and Evaluation Workflow

Biaryl compounds are known to exhibit a wide range of biological activities, including anticancer properties.[1][10] They can interfere with various signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK pathway.[11]

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Novel Compound 1 (Potential Inhibitor) Inhibitor->MEK G cluster_workflow Anticancer Drug Efficacy Evaluation Workflow start Synthesized Compounds (Novel Compound 1 & Alternative Compound 2) cell_culture In Vitro Studies: Cancer Cell Lines start->cell_culture cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) cell_culture->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Proteins) ic50->mechanism animal_models In Vivo Studies: (Xenograft Mouse Models) ic50->animal_models Promising Candidates efficacy Evaluate Tumor Growth Inhibition animal_models->efficacy toxicity Assess Systemic Toxicity animal_models->toxicity conclusion Lead Compound Identification efficacy->conclusion toxicity->conclusion

References

A Comparative Guide to the Reaction Kinetics of Substituted Arylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A key component of this reaction is the arylboronic acid, and the nature of the substituents on its aromatic ring can significantly influence the reaction kinetics. This guide provides an objective comparison of the performance of various substituted arylboronic acids, supported by experimental data, to aid in the selection and optimization of reaction conditions.

The Influence of Substituents on Reaction Rate

The overall rate of the Suzuki-Miyaura reaction is determined by a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The electronic properties of the substituents on the arylboronic acid primarily impact the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.

Generally, electron-donating groups (EDGs) on the arylboronic acid accelerate the transmetalation step, while electron-withdrawing groups (EWGs) tend to slow it down.[1][4] This is attributed to the increased nucleophilicity of the aryl group bearing an EDG, which facilitates its transfer to the electrophilic palladium center. Conversely, an EWG decreases the electron density on the aryl ring, making it less nucleophilic and thus slowing the rate of transmetalation.

Quantitative Comparison of Reaction Kinetics

To provide a clear comparison, the following table summarizes the relative initial rates of reaction for a series of para-substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction. The data is based on the general principles of Suzuki-Miyaura reaction kinetics and extrapolated from various studies.[1] It is important to note that actual rates are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system.[1]

Substituent (para-)Electronic NatureHammett Constant (σp)Relative Initial Rate (approx.)
-OCH₃Strong EDG-0.27~7.0[1]
-CH₃Weak EDG-0.17~6.0
-HNeutral0.00~5.0[1]
-FWeak EWG+0.06~4.0
-ClWeak EWG+0.23~3.5
-BrWeak EWG+0.23~3.4
-CNStrong EWG+0.66~1.5
-NO₂Strong EWG+0.78~1.0

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. The relative initial rates are normalized to the rate of the nitro-substituted arylboronic acid.

Mechanistic Considerations and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the kinetic profiles of different arylboronic acids.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A systematic experimental workflow is crucial for obtaining reliable kinetic data. The following diagram outlines a general procedure for the kinetic analysis of Suzuki-Miyaura reactions.

Experimental_Workflow cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Prepare stock solutions of: - Aryl halide - Substituted arylboronic acid - Palladium catalyst/ligand - Base Setup Assemble reaction vessel under inert atmosphere (e.g., N2 or Ar). Add solvent and reactants. Reactants->Setup Initiate Initiate the reaction (e.g., by adding the final reactant or by heating). Setup->Initiate Sampling Withdraw aliquots at specific time intervals. Initiate->Sampling Quench Quench the reaction in each aliquot (e.g., with a suitable reagent). Sampling->Quench Analysis Analyze aliquots by a suitable technique (e.g., HPLC, GC, or NMR). Quench->Analysis Quantify Quantify the concentration of product and/or starting materials. Analysis->Quantify Plot Plot concentration vs. time. Quantify->Plot Rate Determine the initial reaction rate from the slope of the curve. Plot->Rate

Figure 2: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Detailed Experimental Protocol

The following is a representative experimental protocol for determining the initial reaction rate of a Suzuki-Miyaura coupling reaction. This protocol is a generalized procedure and may require optimization for specific substrates and catalytic systems.

Objective: To determine the initial reaction rate for the coupling of an aryl halide with a substituted arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (for chromatographic analysis)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials, syringes, and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, substituted arylboronic acid, palladium catalyst, and base in the chosen solvent system. This ensures accurate and reproducible concentrations.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the stock solutions of the aryl halide, substituted arylboronic acid, and base. The vial should be sealed with a septum and purged with an inert gas.

  • Initiation of Reaction: The reaction is typically initiated by the addition of the palladium catalyst stock solution via syringe. Alternatively, if the reaction is to be run at an elevated temperature, all components can be added at room temperature and then placed in a pre-heated oil bath to start the reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of a strong acid or a suitable solvent to dilute the reaction mixture significantly). This stops the reaction and preserves the composition at that specific time point. An internal standard should also be added at this stage if one is being used for chromatographic analysis.

  • Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow for the determination of the concentration of the product and/or the remaining starting materials.

  • Data Analysis: Plot the concentration of the product formed (or the reactant consumed) against time.

  • Rate Determination: The initial reaction rate is determined from the initial linear portion of the concentration vs. time plot. For more detailed kinetic analysis, the data can be fitted to appropriate rate laws.

By systematically applying this protocol to a series of substituted arylboronic acids, a quantitative comparison of their reaction kinetics can be established, providing valuable insights for reaction optimization and catalyst development.

References

Side-by-side comparison of different palladium catalysts for coupling with (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Palladium Catalysts for Suzuki Coupling with (3-Formyl-5-propoxyphenyl)boronic acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an essential tool for synthesizing complex biaryl structures. The choice of palladium catalyst is a critical parameter that dictates reaction efficiency, yield, and functional group tolerance. This guide provides a side-by-side comparison of common palladium catalysts for the coupling of aryl halides with this compound, a versatile building block in medicinal chemistry and materials science.

The presence of both an aldehyde and an ether on the boronic acid requires a catalyst system that is both highly active and tolerant of these functional groups. Below, we compare the performance of several standard palladium catalyst systems based on data from analogous coupling reactions.

Performance Comparison of Palladium Catalysts

While direct comparative data for this compound is not available from a single study, the following table summarizes typical conditions and performance for three classes of widely used palladium catalysts in Suzuki-Miyaura reactions involving functionalized arylboronic acids, such as 3-formylphenylboronic acid.[1][2][3] This provides a strong starting point for reaction optimization.

Catalyst SystemLigand TypeTypical Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Characteristics
Pd(PPh₃)₄ Monodentate Phosphine1 - 5K₂CO₃, K₃PO₄Toluene, DMF, Dioxane/H₂O80 - 11012 - 2480 - 96"Classical" catalyst, reliable, air-sensitive, may require longer reaction times.[1][2][4]
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine1 - 5K₂CO₃, Cs₂CO₃DME, THF, Dioxane80 - 1002 - 12HighEffective for a broad range of substrates, often provides faster conversion than Pd(PPh₃)₄.[2][3]
Pd(OAc)₂ / SPhos Buchwald Ligand (Biarylphosphine)0.5 - 2K₃PO₄, CsFToluene, DioxaneRT - 1000.5 - 6>90Highly active catalyst system, excellent for challenging substrates, operates under mild conditions.[5][6][7]
Experimental Workflow & Catalytic Cycle

The general workflow for a Suzuki-Miyaura coupling experiment involves careful setup under an inert atmosphere to protect the catalyst, followed by the reaction and subsequent workup and purification.

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_process Process cluster_workup Workup & Purification ArylHalide Aryl Halide Vessel Reaction Vessel ArylHalide->Vessel BoronicAcid (3-Formyl-5-propoxyphenyl) boronic acid BoronicAcid->Vessel Catalyst Pd Catalyst + Ligand Catalyst->Vessel Base Base (e.g., K₃PO₄) Base->Vessel Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Vessel Heating Heating & Stirring (e.g., 80-100 °C) Vessel->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Quench Quench with H₂O Monitoring->Quench Upon Completion Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Biaryl Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point for the Suzuki-Miyaura coupling. They should be adapted and optimized for the specific aryl halide used.

Protocol 1: Coupling using Pd(PPh₃)₄

This protocol is based on traditional and widely cited methods for Suzuki couplings.[8][9]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution (2.0 mL, 4.0 mmol)

  • Toluene or Dioxane (10 mL)

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the degassed solvent (Toluene or Dioxane) followed by the aqueous K₂CO₃ solution via syringe.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final product.[10]

Protocol 2: Coupling using a Buchwald Precatalyst (Pd(OAc)₂ / SPhos)

This protocol utilizes a modern, highly active catalyst system known for its efficiency with functionalized and sterically hindered substrates.[3][5]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube or reaction vial.

  • Add the aryl halide and this compound.

  • Add degassed 1,4-dioxane via syringe.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring (some reactions may proceed at room temperature).[7]

  • Monitor the reaction for completion by TLC or LC-MS (typically 0.5-6 hours).

  • After cooling, dilute the mixture with ethyl acetate and filter through a short pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[9]

Conclusion

The selection of a palladium catalyst for the Suzuki coupling of this compound is crucial for achieving high yields and efficient reaction times. For routine syntheses, Pd(PPh₃)₄ remains a reliable choice, though it may require longer heating.[1] For faster conversions and broader substrate scope, Pd(dppf)Cl₂ offers a significant advantage.[2] For the most challenging couplings, or when mild conditions are paramount, modern catalyst systems such as Pd(OAc)₂/SPhos are often superior, providing excellent yields in very short reaction times with low catalyst loadings.[5][7] Researchers should consider the cost, air-sensitivity, and activity of each system to select the most appropriate catalyst for their specific synthetic goals.

References

The Formyl Group's Positional Power: A Comparative Guide to Aromatic Aldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced impact of a formyl group's placement on an aromatic ring is critical for predicting reaction outcomes, optimizing synthesis pathways, and designing novel molecules. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted aromatic aldehydes, supported by experimental data and detailed protocols for key chemical transformations.

The position of the formyl group (-CHO) on an aromatic ring profoundly influences the reactivity of the aldehyde and the aromatic system itself. This influence is a combination of electronic and steric effects. The formyl group is an electron-withdrawing group (EWG) through both the inductive effect (-I) and the resonance effect (-M). This deactivates the aromatic ring towards electrophilic substitution while activating the carbonyl carbon for nucleophilic attack. The extent of these effects, and the steric hindrance introduced, varies significantly depending on whether the formyl group is in the ortho, meta, or para position relative to another substituent, or in the case of isomeric phthalaldehydes, to another formyl group.

Comparative Reactivity Data

The reactivity of aromatic aldehydes is significantly dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[1][2][3][4][5] The position of these groups relative to the aldehyde is crucial.

Oxidation Reactions

The oxidation of benzaldehyde derivatives to carboxylic acids is a fundamental transformation. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring.

ReactionIsomerSubstituentRelative Rate Constant (k/k_H)Reference
Oxidation with Benzyltrimethylammonium fluorochromatepara-NO₂0.45[6]
para-Cl0.76[6]
para-H1.00[6]
para-CH₃1.95[6]
para-OCH₃4.37[6]
Enzymatic Oxidation by Cytochrome P450ortho-CH₃1.44 (nmol/min/nmol P450)[7]
meta-CH₃2.81 (nmol/min/nmol P450)[7]
para-CH₃2.32 (nmol/min/nmol P450)[7]

Table 1: Comparison of relative rate constants for the oxidation of substituted benzaldehydes. An increase in the relative rate constant indicates higher reactivity.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. The reaction rate is enhanced by electron-withdrawing groups on the aldehyde. For isomeric aldehydes, the reactivity is influenced by both electronic and steric factors. The general reactivity trend is often observed as ortho < meta < para.[8]

Aldehyde IsomerActive Methylene CompoundCatalystReaction TimeYield (%)Reference
BenzaldehydeMalononitrileNi(NO₃)₂·6H₂O10 min95[1]
4-ChlorobenzaldehydeMalononitrileNi(NO₃)₂·6H₂O15 min92[1]
4-NitrobenzaldehydeMalononitrileNi(NO₃)₂·6H₂O5 min98[1]
4-MethoxybenzaldehydeMalononitrileNi(NO₃)₂·6H₂O20 min90[1]

Table 2: Comparison of reaction times and yields for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile.

Wittig Reaction

Experimental Protocols

Knoevenagel Condensation (General Procedure)

This protocol describes a general method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile using a nickel(II) nitrate catalyst in an aqueous medium.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water.

  • Add Ni(NO₃)₂·6H₂O (5 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, add cold water (15-25 mL) to precipitate the product.

  • Filter the solid product, wash with cold water, and air dry.

  • If necessary, recrystallize the product from ethanol to obtain the pure α,β-unsaturated product.

Wittig Reaction (General Procedure)

This protocol provides a general method for the Wittig reaction between an aldehyde and a phosphonium ylide.[9][11][12]

Materials:

  • Benzyltriphenylphosphonium chloride (1.2 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • 1-Propanol (for recrystallization)

Procedure:

  • In a reaction tube, combine the aromatic aldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.2 mmol) in dichloromethane.

  • With vigorous stirring, add 50% aqueous NaOH solution dropwise.

  • Continue to stir the two-phase mixture vigorously for 30 minutes at room temperature.

  • Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • After the reaction is complete, dilute the mixture with water and dichloromethane.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product, a mixture of the alkene and triphenylphosphine oxide, can be purified by recrystallization from 1-propanol.

Visualizing Reaction Pathways and Workflows

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Ortho-isomer Ortho-isomer Reaction_Vessel Reaction Vessel (e.g., Nucleophilic Addition) Ortho-isomer->Reaction_Vessel Reaction 1 Meta-isomer Meta-isomer Meta-isomer->Reaction_Vessel Reaction 2 Para-isomer Para-isomer Para-isomer->Reaction_Vessel Reaction 3 Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Vessel->Monitoring Data_Collection Collect Data (Yields, Rate Constants) Monitoring->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison knoevenagel_mechanism Aldehyde Ar-CHO Alkoxide Ar-CH(O⁻)-CH(CN)₂ Aldehyde->Alkoxide Nucleophilic Attack Active_Methylene NC-CH2-CN Carbanion [NC-CH-CN]⁻ Active_Methylene->Carbanion Deprotonation Base Base Base->Carbanion Carbanion->Alkoxide Intermediate Ar-CH(OH)-CH(CN)₂ Alkoxide->Intermediate Protonation Product Ar-CH=C(CN)₂ Intermediate->Product Dehydration (-H₂O)

References

Safety Operating Guide

Proper Disposal of (3-Formyl-5-propoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of (3-Formyl-5-propoxyphenyl)boronic acid, aligning with best practices in laboratory safety and chemical handling.

This compound and related boronic acid compounds are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, it is imperative to handle this compound and its waste with care, treating it as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

Hazard Profile of Structurally Similar Boronic Acids

For a clear understanding of the potential hazards, the following table summarizes the classification of structurally similar formylphenylboronic acids according to the Globally Harmonized System (GHS). This data should be considered representative for this compound in the absence of its specific Safety Data Sheet (SDS).

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]

  • Waste Segregation and Characterization : All chemical waste must be properly characterized. Waste containing this compound should be segregated from other waste streams.[3][6] It is crucial to never mix boronic acids with strong oxidizing agents, strong bases, or acids unless it is part of a specific, approved neutralization procedure, as this could lead to dangerous reactions.[7]

  • Waste Collection :

    • Solid Waste : Collect unused this compound powder or any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, or absorbent materials from a spill) in a designated, sealable container clearly labeled as "Hazardous Waste".[1][3][8]

    • Liquid Waste : If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste. The container must be made of a compatible material.[3][6]

  • Labeling : The hazardous waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

    • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3][9]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1][3] This area should be away from incompatible materials and general laboratory traffic, pending collection by your institution's EHS personnel or a licensed chemical waste disposal company.[3][9]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be properly decontaminated before disposal.

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as hazardous liquid waste.[3][10]

    • After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label.[3][10]

    • The clean, dry container can then be disposed of in the appropriate recycling stream (e.g., laboratory glassware or plastic recycling) as per your institution's guidelines.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused reagent, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Waste Container in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_rinse Collect Rinseate as Hazardous Liquid Waste triple_rinse->collect_rinse dispose_container Dispose of Decontaminated Container in Appropriate Recycling triple_rinse->dispose_container collect_rinse->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

For any uncertainties regarding the disposal of this compound or any other chemical waste, always consult your institution's Environmental Health and Safety (EHS) department for guidance.[7] Proper waste management is a shared responsibility that ensures a safe and sustainable research environment.

References

Essential Safety and Operational Guide for Handling (3-Formyl-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of (3-Formyl-5-propoxyphenyl)boronic acid. The following procedures, based on data for closely related boronic acid compounds, are designed to ensure the safety of all laboratory personnel.

Immediate Safety Precautions

This compound should be handled with care, as analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is critical to mitigate potential hazards.

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and laundered before reuse.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects eyes from dust particles and potential splashes of the chemical.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4]Protects skin from accidental spills and contact.[4]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4]Minimizes the risk of respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Caption: Step-by-step workflow for the safe handling of boronic acids.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4]

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[3]

  • Disposal Route: Do not pour waste down the drain.[3] Dispose of the hazardous waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

In the event of a spill, the following procedural steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.[3]

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[3] Avoid raising dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

G Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate (If Safe) evacuate->ventilate contain Contain Spill with Inert Material ventilate->contain cleanup Collect and Place in Hazardous Waste Container contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Caption: Logical flow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.